GDC-4379
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2252277-73-7 |
|---|---|
Molecular Formula |
C21H18ClF2N7O3 |
Molecular Weight |
489.9 g/mol |
IUPAC Name |
N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H18ClF2N7O3/c1-29(2)17(32)11-30-10-15(27-20(33)14-9-26-31-7-3-6-25-19(14)31)18(28-30)13-8-12(22)4-5-16(13)34-21(23)24/h3-10,21H,11H2,1-2H3,(H,27,33) |
InChI Key |
QGVNXQDNNLLREZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C(=N1)C2=C(C=CC(=C2)Cl)OC(F)F)NC(=O)C3=C4N=CC=CN4N=C3 |
Origin of Product |
United States |
Foundational & Exploratory
GDC-4379: A Technical Overview of its Mechanism of Action as an Inhaled JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GDC-4379 is an investigational, inhaled small molecule inhibitor of Janus Kinase 1 (JAK1) that has been evaluated for the treatment of asthma.[1][2] By targeting the JAK-STAT signaling pathway, this compound aims to block the downstream effects of multiple pro-inflammatory cytokines implicated in the pathophysiology of asthma. Clinical data from a Phase 1 study in patients with mild asthma demonstrated a dose-dependent reduction in fractional exhaled nitric oxide (FeNO), a key biomarker of airway inflammation, as well as reductions in other peripheral inflammatory biomarkers.[3][4][5][6][7] This document provides an in-depth technical guide on the mechanism of action of this compound, summarizing available clinical data, outlining relevant experimental protocols, and visualizing the targeted signaling pathway. It is important to note that detailed preclinical data on the specific selectivity and potency of this compound against different JAK isoforms have not been made publicly available.[1][8]
Core Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
This compound functions as an inhibitor of JAK1, a member of the Janus kinase family of intracellular, non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2). These enzymes are critical mediators of signal transduction for a wide array of cytokines and growth factors that are central to immune responses and inflammation.
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. This phosphorylation triggers the dimerization of STAT proteins, which then translocate to the nucleus to act as transcription factors, modulating the expression of target genes involved in inflammation, cell proliferation, and immune responses.
By inhibiting JAK1, this compound is designed to interrupt this signaling cascade, thereby preventing the downstream effects of numerous asthma-relevant cytokines that rely on JAK1 for their signal transduction.
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway in asthma and the inhibitory action of this compound on JAK1.
Quantitative Data Summary
While specific preclinical IC50 values for this compound are not publicly available, a Phase 1 clinical trial in patients with mild asthma provides quantitative data on its biological activity.
Table 1: Clinical Efficacy of this compound on Fractional Exhaled Nitric Oxide (FeNO)
| Dose Regimen | Mean Percent Change from Baseline in FeNO (95% CI)[4][6] |
| 10 mg QD | -6% (-43, 32) |
| 30 mg QD | -26% (-53, 2) |
| 40 mg BID | -55% (-78, -32) |
| 80 mg QD | -52% (-72, -32) |
Data represents the placebo-corrected mean percent change from baseline to Day 14.
Experimental Protocols
Detailed preclinical experimental protocols for this compound have not been published. However, based on standard methodologies for characterizing selective JAK inhibitors, the following outlines the likely experimental approaches that would have been used.
General Protocol for a Biochemical Kinase Assay to Determine JAK Selectivity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases, particularly the JAK family (JAK1, JAK2, JAK3, TYK2).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a suitable peptide substrate are prepared in a kinase buffer.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations.
-
Kinase Reaction: The JAK enzyme, peptide substrate, and this compound (or vehicle control) are combined in the wells of a microplate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Phase 1 Clinical Trial Protocol for this compound in Mild Asthma
Objective: To assess the activity, safety, tolerability, and pharmacokinetics of inhaled this compound in patients with mild asthma.[3][4][6]
Study Design: A double-blind, randomized, placebo-controlled, ascending-dose study.[3][4][6]
Participant Population: Adults (18-65 years) with a diagnosis of asthma for at least 6 months, a Fractional Exhaled Nitric Oxide (FeNO) level >40 ppb, and using as-needed short-acting beta-agonist medication only.[3][4][6]
Methodology:
-
Randomization: Participants were randomized in a 2:1 ratio to receive either this compound or a placebo.[3]
-
Dosing: The study consisted of four sequential, 14-day, ascending-dose cohorts: 10 mg once daily (QD), 30 mg QD, 40 mg twice daily (BID), and 80 mg QD.[4][6]
-
Primary Outcome: The primary activity outcome was the percent change from baseline in FeNO to Day 14, compared to the pooled placebo group.[4]
-
Secondary Outcomes: Assessment of safety, tolerability, pharmacokinetics, and other pharmacodynamic biomarkers, including blood eosinophils and serum CCL17.[4]
-
Data Collection: FeNO measurements, blood samples for pharmacokinetic and biomarker analysis, and safety assessments were performed at various time points throughout the study.
Experimental Workflow Diagram
Caption: Workflow of the Phase 1 clinical trial of this compound in patients with mild asthma.
Conclusion
This compound is an inhaled JAK1 inhibitor that has demonstrated target engagement and biological activity in a clinical setting by reducing FeNO and other inflammatory biomarkers in patients with mild asthma. Its mechanism of action is centered on the inhibition of the JAK-STAT signaling pathway, a critical conduit for pro-inflammatory cytokine signaling in the airways. While the lack of publicly available preclinical data on its selectivity profile is a notable gap, the clinical findings suggest that selective JAK1 inhibition in the lungs is a viable therapeutic strategy for asthma. Further development and more comprehensive data would be required to fully elucidate its therapeutic potential and place in the landscape of asthma treatments.
References
- 1. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
GDC-4379: A Technical Overview of a Selective JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GDC-4379 is an inhaled, selective Janus kinase 1 (JAK1) inhibitor that has been investigated for the treatment of asthma. By targeting JAK1, this compound aims to modulate the signaling of multiple pro-inflammatory cytokines implicated in the pathophysiology of asthma. While clinical data demonstrates dose-dependent reductions in biomarkers of airway inflammation, specific biochemical data on the selectivity profile of this compound against the kinase family has not been made publicly available.[1][2]
This guide provides a comprehensive technical overview of the core principles and methodologies relevant to understanding the JAK1 selectivity profile of a compound like this compound. To illustrate these principles, this document will present representative data from other well-characterized selective JAK1 inhibitors, upadacitinib and filgotinib, and will detail the standard experimental protocols used to generate such data. This approach offers a robust framework for researchers and drug development professionals to understand the evaluation and significance of JAK1 selectivity.
Introduction to JAK-STAT Signaling and the Role of JAK1 in Inflammation
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional changes within the cell nucleus. This pathway is integral to numerous physiological processes, including immunity, cell proliferation, and differentiation. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with type I and type II cytokine receptors in various dimeric combinations.
Upon cytokine binding, the associated JAKs are brought into proximity, leading to their auto- and trans-phosphorylation and subsequent activation. Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene expression.
Selective inhibition of JAK1 is a key therapeutic strategy for inflammatory diseases. JAK1 is involved in the signaling of numerous pro-inflammatory cytokines, such as IL-6, IL-4, IL-13, and interferons. By selectively targeting JAK1, it is hypothesized that the therapeutic benefits of broad immunosuppression can be achieved while minimizing off-target effects associated with the inhibition of other JAK isoforms. For instance, JAK2 is crucial for erythropoietin signaling, and its inhibition can lead to anemia, while JAK3 is primarily involved in lymphocyte development and function.[2][3]
Biochemical Selectivity Profile of JAK1 Inhibitors
Determining the selectivity of a kinase inhibitor is fundamental to its preclinical characterization. This is typically achieved by assessing the compound's inhibitory potency against the target kinase and comparing it to its activity against other related and unrelated kinases.
Note: As specific biochemical data for this compound is not publicly available, the following tables present data from the selective JAK1 inhibitors upadacitinib and filgotinib to serve as illustrative examples.
Potency Against the JAK Family (Illustrative Data)
This table summarizes the half-maximal inhibitory concentrations (IC50) of upadacitinib and filgotinib against the four JAK family members in biochemical assays. Lower IC50 values indicate higher potency. The selectivity ratio is calculated by dividing the IC50 for the off-target JAK by the IC50 for JAK1.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity vs. JAK2 (Fold) | Selectivity vs. JAK3 (Fold) | Selectivity vs. TYK2 (Fold) |
| Upadacitinib | 43 | 120 | 2300 | 4700 | ~2.8 | ~53 | ~109 |
| Filgotinib | 10 | 28 | 810 | 116 | 2.8 | 81 | 11.6 |
Data for Upadacitinib sourced from: McInnes, I. B., et al. (2019). Arthritis & Rheumatology. Data for Filgotinib sourced from: Van Rompaey, L., et al. (2013). The Journal of Immunology. Note: IC50 values can vary between different assay formats and conditions.
Broader Kinase Selectivity (Illustrative Concept)
To ensure that a compound is truly selective for its intended target, it is screened against a large panel of kinases, often representing a significant portion of the human kinome. This is typically done at a single high concentration (e.g., 1 µM) to identify potential off-target interactions. Hits from this initial screen are then followed up with full IC50 determinations. A highly selective inhibitor will show potent inhibition of its target while having minimal effect on other kinases.
Cellular Potency and Selectivity
While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays provide a more physiologically relevant context by assessing a compound's ability to inhibit signaling pathways within a whole-cell environment.
Note: The following table presents illustrative cellular potency data for upadacitinib and filgotinib.
Inhibition of Cytokine-Induced STAT Phosphorylation (Illustrative Data)
These assays measure the ability of an inhibitor to block the phosphorylation of a specific STAT protein in response to stimulation by a cytokine that signals through a particular JAK combination.
| Compound | Pathway (Cytokine) | Key JAKs Involved | Cellular IC50 (nM) |
| Upadacitinib | IL-6 induced pSTAT3 | JAK1/JAK2 | 4.6 |
| GM-CSF induced pSTAT5 | JAK2/JAK2 | 277 | |
| Filgotinib | IL-6 induced pSTAT1 | JAK1/JAK2 | 629 |
| GM-CSF induced pSTAT5 | JAK2/JAK2 | >10,000 |
Data for Upadacitinib sourced from: Parmentier, J. M., et al. (2018). BMC Rheumatology. Data for Filgotinib sourced from: Van Rompaey, L., et al. (2013). The Journal of Immunology. Note: Cellular IC50 values are dependent on the cell type, cytokine concentration, and specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to determine the selectivity profile of a JAK1 inhibitor.
Biochemical Kinase Inhibition Assay (Enzymatic Assay)
Objective: To determine the IC50 value of an inhibitor against purified kinase enzymes.
Methodology:
-
Reagents: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide or protein substrate (e.g., a synthetic peptide containing a tyrosine residue).
-
Assay Principle: A common method is a radiometric assay, such as the filter-binding assay. In this format, the kinase reaction is performed in the presence of [γ-³³P]ATP. The kinase transfers the radiolabeled phosphate group to the substrate.
-
Procedure:
-
The inhibitor is serially diluted to create a range of concentrations.
-
The inhibitor dilutions are pre-incubated with the kinase enzyme in a reaction buffer.
-
The kinase reaction is initiated by adding the substrate and [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the mixture is spotted onto a filter membrane (e.g., phosphocellulose paper).
-
The filter is washed extensively to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate, which is captured on the filter, is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cellular STAT Phosphorylation Assay (Phospho-Flow Cytometry)
Objective: To measure the inhibitor's potency in blocking a specific cytokine-induced signaling pathway in cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., T cells) are used.
-
Procedure:
-
Cells are pre-incubated with serial dilutions of the inhibitor for a specified time (e.g., 1-2 hours).
-
Cells are then stimulated with a specific cytokine (e.g., IL-6 to activate the JAK1/JAK2 pathway) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
The stimulation is stopped by immediately fixing the cells with a fixative agent (e.g., paraformaldehyde).
-
The cells are then permeabilized with a detergent (e.g., methanol) to allow antibodies to access intracellular proteins.
-
Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3-Alexa Fluor 647). Antibodies against cell surface markers (e.g., CD4) can be included to identify specific cell populations.
-
The fluorescence intensity of individual cells is measured by flow cytometry.
-
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the phospho-STAT signal is determined for each condition. The percentage of inhibition is calculated relative to the cytokine-stimulated and unstimulated controls. The IC50 value is determined from the concentration-response curve.
Visualizations
JAK-STAT Signaling Pathway
References
GDC-4379: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of a Novel JAK1 Inhibitor
Abstract
GDC-4379 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous cytokines implicated in inflammatory and autoimmune diseases, particularly asthma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed methodologies for relevant preclinical and clinical evaluations are presented, alongside a discussion of its mechanism of action within the JAK/STAT signaling cascade. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapies for inflammatory disorders.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with the molecular formula C21H18ClF2N7O3 and a molecular weight of 489.86 g/mol .[1][2][3] Its chemical structure is characterized by a complex heterocyclic core. The systematic IUPAC name and other key identifiers are provided in the table below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| Molecular Formula | C21H18ClF2N7O3[1][2][3] |
| Molecular Weight | 489.86[1][2][3] |
| CAS Number | 2252277-73-7[2][3] |
| SMILES | CN(C)C(=O)Cn1cc(c(-c2cc(ccc2OC(F)F)Cl)n1)NC(=O)c3cnn4cccnc34[1] |
| InChIKey | QGVNXQDNNLLREZ-UHFFFAOYSA-N[1] |
Initial characterization of this compound's physicochemical properties reveals its solubility profile, which is a critical determinant of its formulation and delivery.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Off-white to light yellow solid[2] |
| Solubility (In Vitro) | DMSO: 31.25 mg/mL (63.79 mM)[2][3] |
| Solubility (In Vivo Formulation) | ≥ 3.13 mg/mL in 10% DMSO + 90% Corn Oil[3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2] |
Mechanism of Action: Inhibition of the JAK1/STAT Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting Janus kinase 1 (JAK1). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for the signal transduction of numerous cytokines and growth factors. In the context of asthma, cytokines such as interleukin-4 (IL-4), interleukin-13 (IL-13), and interferon-gamma (IFN-γ) play a pivotal role in mediating airway inflammation.[4][5]
The binding of these cytokines to their respective receptors on the cell surface triggers the activation of receptor-associated JAKs. Specifically, JAK1 is a key signaling partner for the receptors of many pro-inflammatory cytokines. Upon activation, JAK1 phosphorylates itself and the cytoplasmic tails of the cytokine receptors. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the active JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immune response, and cell proliferation.[4][5]
This compound, by inhibiting JAK1, effectively blocks this phosphorylation cascade, thereby preventing the activation of downstream STATs and mitigating the pro-inflammatory effects of the associated cytokines.
Preclinical and Clinical Evaluation
While specific preclinical data for this compound has not been extensively published, its evaluation would typically involve a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
Representative Preclinical Experimental Protocols
3.1.1. In Vitro JAK1 Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK1 enzyme.
-
Objective: To quantify the potency of this compound in inhibiting JAK1 kinase activity.
-
Materials: Recombinant human JAK1 enzyme, ATP, a specific peptide substrate, assay buffer, this compound at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The JAK1 enzyme and its peptide substrate are prepared in the assay buffer.
-
This compound is serially diluted and pre-incubated with the JAK1 enzyme.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at a controlled temperature for a specific duration.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3.1.2. Cellular Assay for STAT Phosphorylation
This assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Objective: To assess the cellular potency of this compound in a physiologically relevant context.
-
Materials: Fresh human whole blood or PBMCs, a specific cytokine to activate the JAK1 pathway (e.g., IL-4), this compound at various concentrations, cell lysis/fixation buffer, and fluorescently labeled antibodies specific for the phosphorylated form of a target STAT protein (e.g., pSTAT6).
-
Procedure:
-
Cells are pre-incubated with various concentrations of this compound.
-
Cells are stimulated with a cytokine to activate the JAK1-STAT pathway.
-
The stimulation is stopped, and cells are lysed and fixed to preserve the phosphorylation state of proteins.
-
Cells are stained with a fluorescently labeled anti-pSTAT antibody.
-
The level of pSTAT in individual cells is quantified using flow cytometry.
-
The inhibition of STAT phosphorylation is calculated for each inhibitor concentration to determine the IC50 value.
-
3.1.3. Ovalbumin-Induced Asthma Model in Rats
This in vivo model is used to evaluate the efficacy of this compound in a preclinical model of allergic asthma.
-
Objective: To determine the effect of this compound on airway inflammation and hyperresponsiveness.
-
Procedure:
-
Sensitization: Rats are sensitized with intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., alum) on specific days (e.g., day 0 and day 7).
-
Challenge: Sensitized rats are challenged with aerosolized OVA on consecutive days (e.g., days 14, 15, and 16) to induce an asthmatic response.
-
Treatment: this compound or vehicle is administered to the rats (e.g., via inhalation or intratracheal administration) before each OVA challenge.
-
Assessment: 24-48 hours after the final challenge, various parameters are assessed, including:
-
Airway hyperresponsiveness: Measured by techniques such as whole-body plethysmography in response to a bronchoconstrictor like methacholine.
-
Inflammatory cell infiltration: Determined by counting eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage (BAL) fluid.
-
Cytokine levels: Measured in BAL fluid or lung homogenates.
-
Lung histology: To assess for inflammation and mucus production.
-
-
Clinical Trial in Mild Asthma
This compound has been evaluated in a Phase 1, double-blind, randomized, placebo-controlled study in patients with mild asthma.[4][6][7]
-
Study Design: The study assessed the activity of this compound in four sequential, 14-day, ascending-dose cohorts.[7] Participants were randomized 2:1 to receive either this compound or a placebo.[7]
-
Patient Population: The study included adults (18-65 years) with a diagnosis of asthma for at least 6 months, a forced expiratory volume in 1 second (FEV1) > 70% of the predicted value, and a fractional exhaled nitric oxide (FeNO) level > 40 parts per billion (ppb).[4][7]
-
Dosing Cohorts: The four cohorts received the following doses of this compound: 10 mg once daily (QD), 30 mg QD, 40 mg twice daily (BID), and 80 mg QD.[4][7]
-
Primary Outcome: The primary activity outcome was the percent change from baseline in FeNO to Day 14 compared to the pooled placebo group.[4][7]
-
Key Findings:
-
Treatment with this compound resulted in dose-dependent reductions in FeNO levels.[4][6][7]
-
Dose-dependent reductions in blood eosinophils and serum CCL17 were also observed.[4][6][7]
-
Higher plasma concentrations of the drug corresponded with greater reductions in FeNO.[4][6][7]
-
The treatment was well-tolerated, with the most common adverse events being headache and oropharyngeal pain. No serious adverse events were reported.[4][6][7]
-
Table 3: Clinical Efficacy of this compound in Mild Asthma (Phase 1)
| Dosing Cohort | Mean Percent Change from Baseline in FeNO (95% CI) vs. Placebo[4][7] |
| 10 mg QD | -6% (-43, 32) |
| 30 mg QD | -26% (-53, 2) |
| 40 mg BID | -55% (-78, -32) |
| 80 mg QD | -52% (-72, -32) |
Conclusion
This compound is a promising JAK1 inhibitor with a well-defined chemical structure and mechanism of action. Early clinical data in patients with mild asthma demonstrate its potential to reduce airway inflammation and relevant biomarkers in a dose-dependent manner, with a favorable safety profile. Further investigation in larger clinical trials is warranted to fully elucidate its therapeutic potential in asthma and other inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study of this compound and other selective JAK1 inhibitors.
References
- 1. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
GDC-4379 Target Validation in Asthma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation for GDC-4379, an inhaled Janus Kinase (JAK) inhibitor, in the context of asthma. This compound has been investigated as a potential therapeutic agent for asthma, and this document synthesizes the available clinical data, explores the underlying mechanism of action, and provides detailed experimental methodologies relevant to its validation.
Executive Summary
This compound is an inhaled small molecule inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the signaling pathways of multiple cytokines implicated in the pathophysiology of asthma.[1][2][3] Clinical evidence from a Phase 1 study in patients with mild asthma demonstrates that this compound can effectively reduce biomarkers of airway inflammation, supporting the validity of targeting JAK1 in this disease.[4][5] The inhaled route of administration aims to deliver the therapeutic agent directly to the lungs, maximizing local efficacy while minimizing potential systemic side effects associated with oral JAK inhibitors.[1][2] Although specific preclinical data for this compound is not extensively published, this guide draws upon established methodologies and data from similar inhaled JAK inhibitors to provide a complete picture of the target validation process.
Mechanism of Action: The JAK/STAT Pathway in Asthma
Asthma is a chronic inflammatory disease of the airways, driven by a complex interplay of immune cells and signaling molecules.[5] Many of the pro-inflammatory cytokines central to asthma pathogenesis, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-13 (IL-13), and Thymic Stromal Lymphopoietin (TSLP), rely on the JAK/STAT signaling pathway to exert their effects.[1][6][7]
The binding of these cytokines to their respective receptors on the surface of immune and airway epithelial cells triggers the activation of associated JAKs.[4][8] This activation leads to the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][8] Activated STATs then translocate to the nucleus, where they modulate the transcription of genes involved in key features of asthma, such as airway inflammation, mucus production, and airway hyperresponsiveness.[4][6]
This compound, as a JAK1 inhibitor, is designed to interrupt this signaling cascade at a critical juncture. By blocking the activity of JAK1, this compound can theoretically inhibit the downstream effects of multiple pro-inflammatory cytokines simultaneously.[1][2]
Signaling Pathway Diagram
References
- 1. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. content-assets.jci.org [content-assets.jci.org]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Janus kinase (JAK) inhibitor GDC-4379 and its relation to other JAK inhibitors investigated for the treatment of asthma. This document synthesizes available clinical data, outlines relevant experimental methodologies, and visualizes key pathways and processes to support further research and development in this therapeutic area.
Introduction to JAK Inhibition in Asthma
Asthma is a chronic inflammatory disease of the airways characterized by the involvement of multiple cytokine pathways. Many of these cytokines, including interleukin-4 (IL-4), IL-5, and IL-13, signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Consequently, inhibition of JAKs presents a promising therapeutic strategy for asthma by targeting the signaling of multiple pro-inflammatory cytokines simultaneously. Inhaled delivery of JAK inhibitors is being explored to maximize local efficacy in the lungs while minimizing systemic side effects.
This compound is an inhaled small molecule investigated for its potential to treat asthma. While detailed biochemical data on this compound remains limited in the public domain, clinical findings have demonstrated its potential to modulate airway inflammation. This guide provides an analysis of the available information on this compound and places it in the context of other relevant inhaled JAK inhibitors.
This compound: Clinical and Mechanistic Profile
This compound is identified as a Janus kinase 1 (JAK1) inhibitor.[1] Its development has focused on an inhaled route of administration for the treatment of asthma.
Clinical Efficacy: Phase 1 Study in Mild Asthma
A Phase 1, randomized, double-blind, placebo-controlled study was conducted to assess the activity, safety, and tolerability of this compound in adult patients with mild asthma.[2] Participants (18-65 years old) had a diagnosis of asthma for at least six months, a Fractional Exhaled Nitric Oxide (FeNO) level greater than 40 parts per billion (ppb), and were using as-needed relief medication only.[2]
The primary outcome was the percent change from baseline in FeNO to Day 14. FeNO is a biomarker of eosinophilic airway inflammation. The study demonstrated that 14-day treatment with this compound resulted in dose-dependent reductions in FeNO levels.[2] Furthermore, dose-dependent reductions in blood eosinophils and serum CCL17, another biomarker associated with Th2 inflammation, were also observed.[2]
Table 1: Summary of this compound Phase 1 Clinical Trial Results in Mild Asthma [2]
| Dosing Cohort | Number of Participants (this compound:Placebo) | Mean Percent Change from Baseline in FeNO to Day 14 (95% CI) vs. Placebo |
| 10 mg QD | 12 (8:4) | -6% (-43, 32) |
| 30 mg QD | 12 (8:4) | -26% (-53, 2) |
| 40 mg BID | 12 (8:4) | -55% (-78, -32) |
| 80 mg QD | 12 (8:4) | -52% (-72, -32) |
QD: once daily; BID: twice daily; CI: confidence interval
The treatment was generally well-tolerated, with the most common adverse events being headache and oropharyngeal pain. No serious adverse events were reported.[2]
Mechanism of Action: The JAK-STAT Signaling Pathway in Asthma
This compound, as a JAK inhibitor, is designed to interfere with the JAK-STAT signaling cascade. In asthma, cytokines such as IL-4 and IL-13 play a crucial role in promoting Th2-mediated inflammation. The binding of these cytokines to their receptors on immune cells activates receptor-associated JAKs. This activation leads to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation, including those responsible for eosinophil recruitment and IgE production. By inhibiting JAK1, this compound is expected to block these downstream effects.
Caption: JAK-STAT signaling pathway in asthma and the point of intervention for this compound.
Comparative Analysis with Other Inhaled JAK Inhibitors
While specific biochemical selectivity data for this compound has not been published, a comparison with other inhaled JAK inhibitors developed for asthma provides valuable context.[3][4]
Table 2: Comparative Profile of Inhaled JAK Inhibitors for Asthma
| Inhibitor | Target(s) | IC50 (nM) | Key Clinical Findings |
| This compound | JAK1 (presumed) | Not publicly available | Dose-dependent reduction in FeNO in mild asthmatics.[2] |
| GDC-0214 | JAK1 > JAK2, TYK2, JAK3 | JAK1: 17JAK2: >200 (in cell-based assay)[5] | Dose-dependent reduction in FeNO in mild asthmatics.[5] |
| AZD0449 | JAK1 | JAK1 (IL-4 induced pSTAT6): 21.4[3] | No significant anti-inflammatory effect (reduction in FeNO) at evaluated doses in mild asthmatics.[6] |
| AZD4604 | JAK1 | JAK1 (IL-4 induced pSTAT6): 16.9[3] | Preclinical data shows suppression of late allergic response and airway inflammation in a rat model.[7] |
| TD-8236 | Pan-JAK | Not publicly available | Reductions in FeNO in patients with mild asthma.[8][9] |
IC50 values can vary based on the assay conditions.
This comparison highlights the focus on JAK1 inhibition for asthma and the use of FeNO as a key biomarker in early clinical development. The differing clinical outcomes with AZD0449 suggest that factors beyond in vitro potency, such as formulation and lung deposition, are critical for the efficacy of inhaled JAK inhibitors.
Experimental Protocols
This section outlines the general methodologies for key experiments relevant to the evaluation of this compound and related compounds.
Biochemical Kinase Assay for IC50 Determination
This in vitro assay is fundamental for determining the potency and selectivity of a JAK inhibitor.
Caption: General workflow for a biochemical kinase assay to determine IC50 values.
Protocol Outline: [10]
-
Reagent Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, and TYK2), a specific peptide substrate for each kinase, and ATP are prepared in an appropriate assay buffer. The test inhibitor is serially diluted.
-
Reaction Initiation: The JAK enzyme, substrate, and test inhibitor are pre-incubated. The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Detection: A detection reagent is added to quantify the kinase activity. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to the kinase activity.
-
Data Analysis: The results are plotted as the percentage of inhibition versus the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
Phase 1 Clinical Trial Protocol for this compound
The following diagram illustrates the workflow of the Phase 1 clinical trial for this compound in patients with mild asthma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD0449, an inhaled JAK1 inhibitor, in healthy participants and patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD4604 [openinnovation.astrazeneca.com]
- 8. Theravance Biopharma Reports Positive Results from Phase 1 Clinical Trial of TD-8236, an Investigational, Lung-Selective, Inhaled Pan-Janus Kinase (JAK) Inhibitor for Inflammatory Lung Diseases [prnewswire.com]
- 9. Theravance Biopharma Announces Dosing of First Patient in Phase 2 Allergen Challenge Study of TD-8236, an Investigational, Lung-Selective, Inhaled Pan-Janus Kinase (JAK) Inhibitor for Inflammatory Lung Diseases :: Theravance Biopharma [investor.theravance.com]
- 10. benchchem.com [benchchem.com]
GDC-4379 In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay methodologies relevant to the study of GDC-4379, a known JAK1 inhibitor. Due to the limited availability of publicly accessible biochemical selectivity data for this compound, this document outlines a generalized, yet detailed, protocol for assessing JAK1 inhibition in vitro, based on established assay principles. Additionally, it contextualizes the mechanism of action through a depiction of the JAK1-STAT signaling pathway.
Introduction to this compound and its Target: JAK1
This compound is recognized as a Janus kinase 1 (JAK1) inhibitor that has been investigated for the treatment of asthma.[1][2] The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical in mediating signaling for numerous cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is pivotal in regulating immune responses and inflammation.[3][4] By inhibiting JAK1, this compound can modulate the inflammatory processes associated with conditions like asthma.[5][6]
While clinical trial data on the effects of this compound have been published, detailed biochemical data, including its kinase selectivity profile from in vitro assays, are not extensively available in the public domain.[3][7][8] Therefore, the following sections provide a representative framework for how a compound like this compound would be characterized.
The JAK1-STAT Signaling Pathway
The JAK1-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses. A JAK1 inhibitor, such as this compound, intervenes at the level of the JAK1 kinase, preventing the downstream phosphorylation and activation of STATs.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.amsbio.com [resources.amsbio.com]
GDC-4379: A Technical Guide to its Cellular Signaling Pathways in Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-4379 is an inhaled, small-molecule inhibitor of Janus Kinase 1 (JAK1) that has been investigated for the treatment of asthma.[1][2] This technical guide provides an in-depth overview of the cellular signaling pathways modulated by this compound, with a focus on its mechanism of action in attenuating airway inflammation. The document summarizes key clinical data, outlines representative experimental protocols for characterizing JAK inhibitors, and visualizes the core signaling pathways involved. While specific preclinical biochemical data for this compound has not been published, this guide leverages available clinical results and the well-established understanding of the JAK/STAT signaling cascade in asthma to provide a comprehensive technical resource.[3][4]
Core Mechanism of Action: Inhibition of the JAK/STAT Pathway
The primary mechanism of action for this compound is the inhibition of JAK1.[2] The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are critical components of the signaling pathways for numerous cytokines and growth factors that drive inflammatory and immune responses.[5][6]
In the context of asthma, pro-inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-13 (IL-13), and Thymic Stromal Lymphopoietin (TSLP) bind to their specific receptors on the surface of immune and epithelial cells.[3][7] This binding event activates receptor-associated JAKs, which then phosphorylate each other and the intracellular domains of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription, ultimately promoting airway inflammation, mucus production, and airway hyperresponsiveness.[6][8][9]
This compound, by selectively inhibiting JAK1, is positioned to block the signaling of multiple asthma-relevant cytokines, thereby reducing the downstream inflammatory cascade. The use of a selective JAK1 inhibitor is intended to minimize potential side effects associated with the inhibition of other JAK family members, such as cytopenia which is linked to JAK2 inhibition.[3][4]
Data Presentation: Clinical Efficacy of this compound
A Phase 1, double-blind, randomized, placebo-controlled study in patients with mild asthma demonstrated that 14-day treatment with inhaled this compound led to dose-dependent reductions in key biomarkers of airway inflammation.[10][11]
Table 1: Effect of this compound on Fractional Exhaled Nitric Oxide (FeNO) in Patients with Mild Asthma [10]
| Dosage Regimen | Mean Percent Change from Baseline in FeNO (95% CI) vs. Placebo |
| 10 mg Once Daily (QD) | -6% (-43, 32) |
| 30 mg Once Daily (QD) | -26% (-53, 2) |
| 40 mg Twice Daily (BID) | -55% (-78, -32) |
| 80 mg Once Daily (QD) | -52% (-72, -32) |
Table 2: Effect of this compound on Other Peripheral Biomarkers of Inflammation [10]
| Biomarker | Observation |
| Blood Eosinophils | Dose-dependent reductions observed. |
| Serum CCL17 | Dose-dependent reductions observed. |
Signaling Pathway Visualizations
The following diagrams illustrate the key cellular signaling pathways targeted by this compound.
The Canonical JAK/STAT Signaling Pathway
This diagram outlines the general mechanism of JAK/STAT activation following cytokine receptor binding.
Caption: General JAK/STAT signaling pathway and the inhibitory action of this compound on JAK1.
Key Cytokine Signaling Pathways in Asthma
This diagram details the specific JAK/STAT pathways activated by IL-4 and IL-13, which are central to Type 2 inflammation in asthma.
Caption: IL-4 and IL-13 signaling via JAK1, leading to STAT6 activation in asthma.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following sections describe representative methodologies for key experiments used to characterize JAK inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Representative)
This type of assay is used to determine the potency of a compound against specific kinase enzymes, typically yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Objective: To quantify the inhibitory activity of a test compound (e.g., this compound) against JAK1, JAK2, JAK3, and TYK2.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
Specific peptide substrate for each kinase.
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled acceptor).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound serially diluted in DMSO.
-
384-well low-volume white assay plates.
-
-
Procedure:
-
Dispense a small volume (e.g., 2-5 µL) of serially diluted test compound or DMSO (vehicle control) into the wells of the assay plate.
-
Add the specific JAK enzyme and peptide substrate solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the HTRF detection reagents diluted in a buffer containing EDTA.
-
Incubate the plate for another period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 620 nm (cryptate donor) and 665 nm (XL665 acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Phospho-STAT Assay (Representative)
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context.
Objective: To assess the functional inhibition of JAK1 signaling by a test compound in response to cytokine stimulation.
Methodology: Flow Cytometry-based Phospho-STAT Analysis
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., T-helper cells).
-
Cytokine stimulant (e.g., IL-4 or IL-13).
-
Test compound serially diluted in culture medium.
-
Fixation and permeabilization buffers (e.g., paraformaldehyde and methanol).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular phosphorylated STAT6 (pSTAT6).
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulate the cells by adding the appropriate cytokine (e.g., IL-4) to all wells except the unstimulated control.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.
-
Immediately fix the cells by adding a fixation buffer to stop the reaction.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT6.
-
Wash the cells and acquire data on a multi-color flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest (e.g., CD4+ T cells).
-
Determine the median fluorescence intensity (MFI) of the pSTAT6 signal for each condition.
-
Calculate the percentage inhibition of pSTAT6 phosphorylation for each concentration of the test compound relative to the stimulated and unstimulated controls.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound is an inhaled JAK1 inhibitor that has demonstrated clinical activity in reducing biomarkers of airway inflammation in patients with mild asthma. Its mechanism of action is centered on the blockade of the JAK/STAT signaling pathway, which is pivotal for the action of numerous pro-inflammatory cytokines implicated in the pathophysiology of asthma. While specific biochemical selectivity data for this compound remains unpublished, the available clinical evidence and the well-understood role of JAK1 in asthma-related inflammation provide a strong rationale for its therapeutic potential. The representative protocols and pathway diagrams included in this guide offer a technical framework for understanding and evaluating compounds of this class.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oms.bdu.ac.in [oms.bdu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] JAK-STAT signaling in asthma. | Semantic Scholar [semanticscholar.org]
- 10. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
GDC-4379 for Asthma Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GDC-4379, an inhaled Janus kinase 1 (JAK1) inhibitor investigated for the treatment of asthma. This document synthesizes available clinical data, outlines its mechanism of action, and provides detailed experimental protocols relevant to its evaluation.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction and bronchospasm. The underlying inflammation is often driven by a complex interplay of immune cells and cytokines. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that mediates the effects of numerous cytokines implicated in the pathophysiology of asthma, including interleukin-4 (IL-4), IL-5, and IL-13.[1][2][3] this compound is a small molecule inhibitor of JAK1, developed by Genentech, that has been investigated as a targeted therapy for asthma.[4] By selectively inhibiting JAK1 in the lungs, this compound aims to dampen the inflammatory response with minimal systemic side effects.[5]
Mechanism of Action: JAK1 Inhibition in Asthma
This compound is a selective inhibitor of JAK1. In the context of asthma, the therapeutic rationale for inhibiting JAK1 lies in its central role in mediating the signaling of key type 2 cytokines.[1][6]
-
IL-4 and IL-13 Signaling: These cytokines, central to allergic inflammation, signal through receptors that utilize JAK1.[3] Downstream activation of STAT6 leads to key features of asthma, including IgE production by B cells, eosinophil recruitment, and mucus production by goblet cells.[3][7]
-
IL-5 Signaling: Primarily responsible for eosinophil survival, differentiation, and activation, IL-5 receptor signaling also involves JAK1.[8]
-
Thymic Stromal Lymphopoietin (TSLP) Signaling: TSLP, an epithelial-derived cytokine that plays a crucial role in initiating allergic cascades, also signals via a receptor complex that activates JAK1 and JAK2.[9]
By inhibiting JAK1, this compound is designed to block the downstream signaling of these pro-inflammatory cytokines, thereby reducing airway inflammation.
References
- 1. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. taylorfrancis.com [taylorfrancis.com]
Methodological & Application
Application Notes and Protocols for GDC-4379 In Vivo Experiments
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of GDC-4379, a selective Janus kinase 1 (JAK1) inhibitor. The primary focus of these protocols is on a preclinical rodent model of allergic asthma, a key therapeutic area for this class of compounds. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a selective inhibitor of Janus kinase 1 (JAK1), which is a critical enzyme in the signaling pathways of multiple cytokines implicated in the pathophysiology of asthma, including interleukin-4 (IL-4), IL-5, and IL-13.[1][2] By inhibiting JAK1, this compound can modulate the inflammatory response in the lungs.[1][3] Preclinical evaluation in relevant animal models is a crucial step in the development of inhaled therapeutics like this compound. The following protocols are based on established methodologies for evaluating inhaled JAK inhibitors in rodent models of allergic asthma.[3][4][5]
Data Presentation
Quantitative Data Summary
While specific in vivo preclinical data for this compound is not publicly available, the following table summarizes the key findings from a Phase 1 clinical study in patients with mild asthma, which demonstrate the biological activity of the compound.
Table 1: Effect of this compound on Fractional Exhaled Nitric Oxide (FeNO) in Patients with Mild Asthma [6][7]
| Dosage Cohort | Mean Percent Change from Baseline in FeNO (95% CI) |
| 10 mg QD | -6% (-43, 32) |
| 30 mg QD | -26% (-53, 2) |
| 40 mg BID | -55% (-78, -32) |
| 80 mg QD | -52% (-72, -32) |
QD: once daily; BID: twice daily; CI: confidence interval.
Dose-dependent reductions in blood eosinophils and serum CCL17 were also observed.[6][7]
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Brown Norway Rats
This protocol describes the induction of an allergic asthma phenotype in Brown Norway rats, which can be utilized to evaluate the efficacy of this compound.
Materials:
-
This compound (formulated for intratracheal administration)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) adjuvant
-
Sterile, pyrogen-free saline
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal administration device (e.g., microsprayer)
Protocol:
-
Sensitization:
-
On days 0 and 7, sensitize male Brown Norway rats (6-8 weeks old) via intraperitoneal (i.p.) injection of 1 mg OVA complexed with 100 mg aluminum hydroxide in 1 mL of sterile saline.
-
A control group should receive i.p. injections of saline with aluminum hydroxide.
-
-
Drug Administration:
-
Beginning on day 14, administer this compound or vehicle control via intratracheal (IT) instillation once daily for 7 days.
-
The exact dosage will need to be determined in dose-ranging studies, but based on similar compounds, a starting range could be 100-1000 µg/kg.[4]
-
-
OVA Challenge:
-
On days 19, 20, and 21, challenge the rats with an aerosolized solution of 1% OVA in saline for 20 minutes. The drug should be administered 1-2 hours prior to the challenge.
-
The control group is challenged with saline aerosol.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR in response to increasing concentrations of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the animals and perform a tracheotomy.
-
Instill and aspirate sterile saline (e.g., 3 x 5 mL) into the lungs.
-
Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with a differential stain.
-
-
Lung Histology:
-
Perfuse the lungs and fix in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BALF supernatant using ELISA or a multiplex immunoassay.
-
Pharmacodynamic (PD) Marker Analysis:
-
Pharmacokinetic (PK) Study in Rats
This protocol outlines a study to determine the pharmacokinetic profile of this compound following intratracheal administration.
Materials:
-
This compound
-
Male Brown Norway rats
-
Intratracheal administration device
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Tissue homogenization equipment
Protocol:
-
Dosing:
-
Administer a single dose of this compound via intratracheal instillation to a cohort of rats. A separate cohort should receive an intravenous (IV) dose to determine bioavailability.
-
-
Sample Collection:
-
Collect blood samples at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
At each terminal time point, collect lung tissue.
-
-
Sample Processing:
-
Process blood to plasma by centrifugation.
-
Homogenize lung tissue.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma and lung homogenates using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both plasma and lung compartments.
-
Mandatory Visualizations
Signaling Pathway
Caption: JAK-STAT signaling pathway in asthma and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GDC-4379 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-4379 is identified as a potent and selective inhibitor of Janus Kinase 1 (JAK1).[1][2][3] The JAK/STAT signaling pathway is a critical mediator of cytokine signaling, playing a key role in inflammation and immune responses.[2][4] Dysregulation of this pathway has been implicated in various diseases, including inflammatory conditions like asthma, as well as in cancer.[2][4] this compound has been investigated primarily for its therapeutic potential in asthma by reducing airway inflammation.[2][4][5][6]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on methods to determine its inhibitory potency and its effects on downstream signaling and cellular fate. While this compound has been predominantly studied in the context of asthma, the following protocols are broadly applicable for evaluating JAK1 inhibitors in various cellular contexts, including oncology.
Mechanism of Action: The JAK/STAT Signaling Pathway
Cytokines and growth factors bind to their specific receptors, leading to the activation of associated Janus kinases (JAKs).[2] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, proliferation, and survival.[2] this compound, as a JAK1 inhibitor, blocks this cascade at an early stage, thereby inhibiting the downstream effects of various pro-inflammatory cytokines.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from the described cell-based assays. Note that these are example values for a hypothetical JAK1 inhibitor in cancer cell lines, as specific IC50 data for this compound in this context is not publicly available.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| HEL 92.1.7 | Erythroleukemia | Cell Viability (CellTiter-Glo®) | 50 |
| SET-2 | Megakaryoblastic Leukemia | Cell Viability (CellTiter-Glo®) | 75 |
| U-937 | Histiocytic Lymphoma | STAT3 Phosphorylation (Western Blot) | 25 |
| A549 | Non-Small Cell Lung Cancer | STAT3 Phosphorylation (ELISA) | 150 |
Experimental Protocols
Cell Viability Assay (Luminescent)
This assay determines the effect of this compound on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels, an indicator of metabolically active cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.
Materials:
-
Cancer cell lines (e.g., HEL 92.1.7, SET-2)
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well white-walled, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence and recovery.
-
Prepare a serial dilution of this compound in complete medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells. Include vehicle control wells.
-
Incubate for 72 hours at 37°C and 5% CO2.[7]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
STAT3 Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of JAK1 activity by assessing the phosphorylation status of its downstream target, STAT3.
Objective: To confirm the on-target activity of this compound by measuring the inhibition of cytokine-induced STAT3 phosphorylation.
Materials:
-
Relevant cell line (e.g., U-937)
-
Serum-free culture medium
-
Cytokine stimulant (e.g., IL-6)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Imaging system
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of IL-6 for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify band intensities.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay determines if the inhibition of JAK1 signaling by this compound leads to the induction of apoptosis.
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50) for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
GDC-4379 Application Notes and Protocols for Animal Studies
Disclaimer: Publicly available information regarding specific dosages of GDC-4379 for animal studies is limited. The following application notes and protocols are based on available data for this compound in human clinical trials and preclinical studies of similar inhaled Janus Kinase (JAK) inhibitors. Researchers should consider this information as a starting point and perform dose-ranging studies to determine the optimal dosage for their specific animal model and experimental design.
Introduction
This compound is a potent and selective inhibitor of Janus Kinase 1 (JAK1). JAK1 is a key enzyme in the signaling pathways of several pro-inflammatory cytokines implicated in the pathophysiology of inflammatory diseases, such as asthma. By inhibiting JAK1, this compound can modulate the inflammatory response. These application notes provide a summary of the available dosage information from human studies and a general protocol for evaluating inhaled JAK inhibitors in a rodent model of allergic asthma.
This compound Human Clinical Dosage
| Dosage Regimen | Route of Administration | Study Population | Reference |
| 10 mg once daily (QD) | Inhalation | Adults with mild asthma | [1][2] |
| 30 mg once daily (QD) | Inhalation | Adults with mild asthma | [1][2] |
| 40 mg twice daily (BID) | Inhalation | Adults with mild asthma | [1][2] |
| 80 mg once daily (QD) | Inhalation | Adults with mild asthma | [1][2] |
Signaling Pathway of JAK1 Inhibition
This compound exerts its mechanism of action by inhibiting the JAK-STAT signaling pathway, which is crucial for the downstream effects of many cytokines involved in inflammation.
Figure 1. Simplified diagram of the JAK1-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following is a generalized protocol for evaluating an inhaled JAK inhibitor in a Brown Norway rat model of ovalbumin (OVA)-induced allergic asthma. This protocol is based on methodologies used for similar compounds and should be adapted for this compound.
Animal Model
-
Species: Male Brown Norway rats
-
Weight: 250-300 g
-
Housing: Animals should be housed in temperature-controlled, individually ventilated cages with food and water provided ad libitum. A 12-hour light/dark cycle should be maintained. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow
The following diagram outlines the general experimental workflow for a preclinical asthma study.
Figure 2. General experimental workflow for a rodent model of allergic asthma.
Detailed Methodology
4.3.1. Sensitization:
-
On days 0 and 14, sensitize rats with an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg of ovalbumin (OVA) and 10 mg of aluminum hydroxide in saline.
-
A control group should receive an i.p. injection of saline.
4.3.2. Ovalbumin Challenge:
-
On days 21, 22, and 23, place the rats in a whole-body inhalation chamber.
-
Expose the rats to an aerosolized solution of 1% OVA in saline for 30 minutes.
-
The control group should be exposed to an aerosol of saline.
4.3.3. This compound Administration (Inhalation):
-
Formulation: A formulation for this compound suitable for inhalation needs to be developed. This may involve dissolving the compound in a suitable vehicle, such as a mixture of DMSO and polyethylene glycol, and then diluting it in saline. Preliminary formulation and stability studies are essential.
-
Dose: As no specific animal dosage is published, a dose-ranging study is critical. Based on human doses and studies with similar compounds, a starting range could be hypothesized, but must be empirically determined.
-
Administration: Administer the formulated this compound or vehicle control via inhalation (e.g., nose-only or whole-body exposure system) at a specified time before or after the OVA challenge. The timing of administration should be consistent across all groups.
4.3.4. Endpoint Analysis (24 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the rats and perform a tracheotomy.
-
Lavage the lungs with a fixed volume of phosphate-buffered saline (PBS).
-
Collect the BAL fluid and centrifuge to separate the cells from the supernatant.
-
Use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides for differential cell counting (e.g., eosinophils, neutrophils, macrophages, lymphocytes) using a suitable stain (e.g., Diff-Quik).
-
-
Lung Histology:
-
After BAL, perfuse the lungs with saline and then fix them with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Pharmacokinetic Analysis:
-
Collect blood and lung tissue samples at various time points after this compound administration to determine the drug concentration and assess its pharmacokinetic profile.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups. An example table is provided below.
Table 1: Example of Data Presentation for BAL Fluid Analysis
| Treatment Group | Total Cells (x10^5) | Eosinophils (%) | Neutrophils (%) | IL-4 (pg/ml) | IL-13 (pg/ml) |
| Saline + Vehicle | |||||
| OVA + Vehicle | |||||
| OVA + this compound (Low Dose) | |||||
| OVA + this compound (Mid Dose) | |||||
| OVA + this compound (High Dose) |
Note: The results should be presented as mean ± standard error of the mean (SEM), and statistical analysis should be performed to determine significant differences between groups.
References
GDC-4379: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-4379 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous cytokines implicated in inflammatory and autoimmune diseases.[1][2][3] Notably, this compound has been investigated for its therapeutic potential in asthma, where it targets the signaling of interleukins 4 (IL-4) and 13 (IL-13), crucial drivers of airway inflammation.[4] This document provides detailed application notes on the solubility and formulation of this compound for research purposes, along with comprehensive protocols for in vitro and in vivo studies.
Physicochemical Properties
-
Molecular Formula: C₂₁H₁₈ClF₂N₇O₃
-
Molecular Weight: 489.86 g/mol
Solubility
Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized in the table below. It is recommended to use freshly opened, anhydrous solvents, as the hygroscopic nature of some solvents like DMSO can impact solubility.[3][5] For aqueous solutions, the solubility is very low, and the preparation of a stock solution in an organic solvent followed by dilution is recommended.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 31.25 | 63.79 | Ultrasonic treatment may be required to achieve full dissolution.[2][3][5] |
| Ethanol | Insoluble | Insoluble | Data not available, but expected to be poorly soluble. |
| Methanol | Insoluble | Insoluble | Data not available, but expected to be poorly soluble. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Insoluble | Data not available, but expected to be poorly soluble. |
| Water | Insoluble | Insoluble | Data not available, but expected to be poorly soluble. |
Formulations for Research
The choice of formulation is dependent on the experimental model (in vitro or in vivo) and the desired route of administration.
In Vitro Formulation
For in vitro experiments, this compound is typically prepared as a concentrated stock solution in DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 1 mg of this compound powder.
-
Add 204.14 µL of high-purity, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution in a water bath for a short period.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[3]
In Vivo Formulation
For in vivo studies, particularly for oral administration, a common formulation involves a suspension of this compound in a vehicle composed of DMSO and corn oil.
Protocol for Preparing a 3.13 mg/mL Formulation in 10% DMSO and 90% Corn Oil:
-
Prepare a 31.3 mg/mL stock solution of this compound in DMSO as described in the in vitro protocol.
-
In a sterile tube, add 100 µL of the 31.3 mg/mL this compound DMSO stock solution.
-
Add 900 µL of corn oil to the tube.
-
Vortex the mixture vigorously to create a uniform suspension. This formulation will yield a clear solution with a concentration of ≥ 3.13 mg/mL (6.39 mM).[1][2]
-
It is recommended to prepare this formulation fresh for each experiment for optimal results.[1]
Mechanism of Action: The JAK1-STAT6 Signaling Pathway in Asthma
This compound exerts its therapeutic effect by inhibiting the JAK1-mediated signaling of key cytokines involved in the pathophysiology of asthma, primarily IL-4 and IL-13. These cytokines signal through type I and type II receptors, which are associated with JAKs. Upon cytokine binding, JAKs become activated and phosphorylate the cytoplasmic tails of the receptors. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, in this case, STAT6. The recruited STAT6 is then phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent regulation of gene transcription. This cascade results in the expression of genes that promote hallmark features of asthma, including airway inflammation, mucus production, and airway hyperresponsiveness. By inhibiting JAK1, this compound effectively blocks the phosphorylation and activation of STAT6, thereby mitigating the downstream inflammatory effects of IL-4 and IL-13.
Experimental Protocols
In Vitro Assay: Inhibition of IL-13-Induced STAT6 Phosphorylation in A549 Cells
This protocol describes a method to assess the inhibitory activity of this compound on the IL-13-induced phosphorylation of STAT6 in the human lung adenocarcinoma cell line A549, a commonly used model for studying airway epithelial cell responses.
Experimental Workflow:
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
Recombinant Human IL-13
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-pSTAT6 (Tyr641), Rabbit anti-STAT6, and a loading control antibody (e.g., anti-β-actin)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
For Flow Cytometry: Fixation/permeabilization buffers and fluorochrome-conjugated anti-pSTAT6 antibody.
Procedure:
-
Cell Culture:
-
Seed A549 cells in 6-well plates at a density of 5 x 10⁵ cells per well.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells by adding recombinant human IL-13 to a final concentration of 10-50 ng/mL.
-
Incubate for an additional 15-30 minutes.
-
-
Protein Extraction:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSTAT6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total STAT6 and the loading control.
-
-
Flow Cytometry Analysis:
-
Following treatment, detach the cells using trypsin.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the chosen kit.
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT6 antibody.
-
Analyze the cells using a flow cytometer to quantify the levels of phosphorylated STAT6.
-
Conclusion
This compound is a valuable research tool for investigating the role of the JAK1-STAT6 signaling pathway in various disease models, particularly in the context of asthma and other inflammatory conditions. The protocols and data presented in this document are intended to provide a comprehensive guide for the effective use of this compound in both in vitro and in vivo research settings. Adherence to these guidelines will help ensure the generation of reliable and reproducible data.
References
- 1. This compound | JAK | 2252277-73-7 | Invivochem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GDC-4379 Administration in Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical evaluation of GDC-4379, a Janus kinase 1 (JAK1) inhibitor, in mouse models of allergic asthma. The protocols detailed below are based on established methodologies for inducing and assessing asthma-like phenotypes in mice and for the administration of investigative compounds. While specific preclinical data on this compound in murine models is limited in the public domain, the provided information is compiled from studies on closely related JAK inhibitors and serves as a foundational guide for experimental design.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. Key inflammatory pathways, driven by cytokines such as interleukin (IL)-4, IL-5, and IL-13, are central to the pathogenesis of allergic asthma.[1][2] These cytokines signal through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][3] this compound is a JAK1 inhibitor intended for the inhaled treatment of asthma.[4] By inhibiting JAK1, this compound has the potential to block the signaling of multiple pro-inflammatory cytokines simultaneously.[3] Preclinical studies in rodent models are crucial for evaluating the efficacy and safety of novel therapeutics like this compound.
Signaling Pathway of JAK1 Inhibition in Asthma
The therapeutic rationale for using a JAK1 inhibitor in asthma is based on its ability to interfere with the signaling cascades of key type 2 cytokines.
Caption: this compound inhibits JAK1, blocking cytokine-induced STAT phosphorylation.
Experimental Protocols
I. Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used model to induce a Th2-predominant inflammatory response, characteristic of allergic asthma.[5]
A. Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile phosphate-buffered saline (PBS)
-
This compound (or vehicle control)
-
Aerosol delivery system (nebulizer and exposure chamber)
B. Protocol:
Caption: Workflow for OVA sensitization, challenge, treatment, and analysis.
C. Administration of this compound:
-
Route: Intratracheal or intranasal administration is preferred for inhaled therapies to ensure direct lung delivery.
-
Dosing: Dose-ranging studies should be performed. Based on preclinical studies of similar inhaled JAK inhibitors, a starting point could be in the range of 100 to 3000 µg/kg.[4]
-
Frequency: Administer this compound or vehicle control daily, typically 1 hour prior to each OVA challenge.
II. Assessment of Airway Inflammation
A. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
24 hours after the final OVA challenge, euthanize mice.
-
Cannulate the trachea and lavage the lungs with 1 mL of sterile PBS.
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Use the supernatant for cytokine analysis (ELISA for IL-4, IL-5, IL-13).
B. Lung Histology:
-
After BAL, perfuse the lungs with PBS and inflate with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Score the inflammation and mucus production semi-quantitatively.
III. Measurement of Airway Hyperresponsiveness (AHR)
-
24 hours after the final challenge, assess AHR using a whole-body plethysmograph or a forced oscillation technique system.
-
Expose mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
-
Measure airway resistance (RI) and dynamic compliance (Cdyn).[6]
Data Presentation
The following tables present hypothetical data based on published results for other inhaled JAK inhibitors in rodent asthma models, as specific data for this compound is not available. This data is for illustrative purposes to guide expected outcomes.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Naive (Saline) | 0.5 ± 0.1 | 0.0 ± 0.0 | 0.1 ± 0.05 | 0.2 ± 0.1 |
| OVA + Vehicle | 5.2 ± 0.8 | 3.5 ± 0.6 | 0.5 ± 0.2 | 1.0 ± 0.3 |
| OVA + this compound (Low Dose) | 3.1 ± 0.5 | 1.8 ± 0.4 | 0.4 ± 0.1 | 0.8 ± 0.2 |
| OVA + this compound (High Dose) | 1.5 ± 0.3 | 0.7 ± 0.2 | 0.3 ± 0.1 | 0.5 ± 0.1* |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to OVA + Vehicle group.
Table 2: Effect of this compound on Th2 Cytokine Levels in BAL Fluid (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Naive (Saline) | < 10 | < 5 | < 15 |
| OVA + Vehicle | 85 ± 12 | 150 ± 25 | 250 ± 40 |
| OVA + this compound (Low Dose) | 50 ± 9 | 90 ± 18 | 160 ± 30* |
| OVA + this compound (High Dose) | 25 ± 6 | 45 ± 10 | 80 ± 15** |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to OVA + Vehicle group.
Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Peak Airway Resistance (cmH2O·s/mL) at 50 mg/mL Methacholine |
| Naive (Saline) | 1.5 ± 0.2 |
| OVA + Vehicle | 4.8 ± 0.6 |
| OVA + this compound (Low Dose) | 3.2 ± 0.4* |
| OVA + this compound (High Dose) | 2.1 ± 0.3** |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to OVA + Vehicle group.
Conclusion
The protocols outlined provide a robust framework for the in vivo evaluation of this compound in a murine model of allergic asthma. By assessing key endpoints such as airway inflammation, Th2 cytokine production, and airway hyperresponsiveness, researchers can effectively determine the therapeutic potential of this inhaled JAK1 inhibitor. The expected outcomes, based on data from similar compounds, suggest that this compound could significantly attenuate the cardinal features of asthma. These studies are a critical step in the preclinical development of this compound as a novel treatment for asthma.
References
- 1. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into the Role of PI3K and JAK3 Kinase Inhibitors in Murine Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 6. Development of Eosinophilic Airway Inflammation and Airway Hyperresponsiveness in Mast Cell–deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GDC-4379 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of GDC-4379, a potent and selective JAK1 inhibitor. The information is intended to guide researchers in academic and industrial settings in the characterization of this compound's mechanism of action and its impact on downstream signaling pathways.
Introduction
This compound is a small molecule inhibitor of Janus Kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous cytokines involved in inflammatory processes, particularly in asthma.[1][2][3] The JAK/STAT signaling cascade is a primary target for therapeutic intervention in various autoimmune and inflammatory diseases. Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of pro-inflammatory genes.[2] this compound's inhibitory action on JAK1 is expected to block the phosphorylation and subsequent activation of downstream STAT proteins, thereby mitigating the inflammatory response.
Western blot analysis is a fundamental technique to elucidate the molecular mechanism of this compound by quantifying the changes in protein phosphorylation states within the JAK/STAT pathway. This protocol focuses on the detection of total and phosphorylated levels of JAK1 and key downstream STAT proteins, such as STAT5 and STAT6, which are implicated in the pathophysiology of asthma.[2]
Mechanism of Action: this compound in the JAK/STAT Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the catalytic activity of JAK1. In inflammatory conditions like asthma, cytokines such as IL-4, IL-13, and TSLP play a significant role.[2] The binding of these cytokines to their respective receptors leads to the activation of JAK1. Activated JAK1 then phosphorylates specific STAT proteins, namely STAT5 and STAT6.[2] By inhibiting JAK1, this compound prevents the phosphorylation of these STAT proteins, thereby blocking the downstream signaling cascade that leads to inflammation.
References
Application Notes and Protocols: GDC-4379 Flow Cytometry Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory activity of GDC-4379, a Janus kinase 1 (JAK1) inhibitor, using flow cytometry. The protocol focuses on measuring the phosphorylation of downstream STAT proteins, a key indicator of JAK1 activity.
Introduction
This compound is an inhibitor of JAK1, a critical enzyme in the JAK/STAT signaling pathway.[1][2][3] This pathway mediates the signaling of numerous cytokines involved in inflammation and immune responses.[4][5][6] In asthma, cytokines such as IL-4, IL-13, and TSLP activate JAK1, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT5 and STAT6.[4][5] By inhibiting JAK1, this compound can block these pro-inflammatory signaling cascades. This has been demonstrated in clinical studies where this compound treatment led to a dose-dependent reduction in fractional exhaled nitric oxide (FeNO) and other peripheral biomarkers of inflammation in patients with mild asthma.[7][8]
Principle of the Assay
This protocol describes an intracellular flow cytometry assay to quantify the inhibitory effect of this compound on JAK1-mediated signaling. The assay measures the level of phosphorylated STAT protein (e.g., pSTAT6) in immune cells following stimulation with a relevant cytokine (e.g., IL-4). By treating cells with varying concentrations of this compound prior to cytokine stimulation, a dose-response curve can be generated to determine the compound's potency (e.g., IC50). The general principle involves:
-
Pre-incubation of whole blood or isolated peripheral blood mononuclear cells (PBMCs) with this compound.
-
Stimulation with a cytokine (e.g., IL-4) to induce JAK1-mediated STAT phosphorylation.
-
Fixation and permeabilization of the cells to allow intracellular antibody staining.
-
Staining with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
Analysis by flow cytometry to quantify the level of STAT phosphorylation in specific cell populations.
Data Presentation
The inhibitory activity of this compound can be quantified and presented in a tabular format. Table 1 provides a template for presenting in vitro flow cytometry data, while Table 2 summarizes the in vivo biomarker reductions observed in a clinical study.
Table 1: In Vitro Inhibitory Activity of this compound on IL-4-induced STAT6 Phosphorylation in CD4+ T cells.
| This compound Concentration | Mean Fluorescence Intensity (MFI) of pSTAT6 | % Inhibition |
| Vehicle Control (DMSO) | Value | 0% |
| 1 nM | Value | Value |
| 10 nM | Value | Value |
| 100 nM | Value | Value |
| 1 µM | Value | Value |
| 10 µM | Value | Value |
| IC50 | - | Value |
Note: This table is a template. The values would be determined experimentally.
Table 2: In Vivo Efficacy of this compound on Inflammatory Biomarkers in Mild Asthma Patients (14-Day Treatment).[7]
| This compound Dose | Mean Percent Change from Baseline in FeNO (95% CI) |
| 10 mg QD | -6% (-43, 32) |
| 30 mg QD | -26% (-53, 2) |
| 40 mg BID | -55% (-78, -32) |
| 80 mg QD | -52% (-72, -32) |
Experimental Protocols
This protocol is adapted from a similar study on JAK1 inhibitors and provides a robust method for assessing this compound activity.[5]
Materials and Reagents:
-
Cells: Human whole blood or isolated PBMCs.
-
Compound: this compound (dissolved in DMSO).
-
Cytokine: Recombinant Human IL-4.
-
Fixation Buffer: e.g., BD Cytofix™ Fixation Buffer.
-
Permeabilization Buffer: e.g., BD Perm/Wash™ Buffer I.[9]
-
Staining Buffer: PBS with 1% BSA.
-
Antibodies:
-
Fluorochrome-conjugated anti-human CD4 (for gating T helper cells).
-
Fluorochrome-conjugated anti-pSTAT6 (e.g., Alexa Fluor 647).
-
Isotype control for pSTAT6.
-
-
Flow Cytometer: Equipped with appropriate lasers for the chosen fluorochromes.
Protocol for Intracellular pSTAT6 Staining:
-
Cell Preparation:
-
If using whole blood, collect in heparinized tubes.
-
If using PBMCs, isolate via density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend cells in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Incubation:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Prepare serial dilutions of this compound in DMSO and then further dilute in cell culture medium.
-
Add the this compound dilutions to the respective tubes. Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Prepare a stock solution of IL-4.
-
Add IL-4 to the cell suspensions to a final concentration of 100 ng/mL.
-
Incubate for 15 minutes at 37°C.
-
-
Fixation:
-
Immediately after stimulation, add 1 mL of pre-warmed Fixation Buffer to each tube.
-
Incubate for 10 minutes at 37°C.
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.[10]
-
-
Permeabilization:
-
Resuspend the cell pellet in 1 mL of Permeabilization Buffer.
-
Incubate for 30 minutes on ice.[9]
-
-
Intracellular Staining:
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 2 mL of Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer.
-
Add the anti-CD4 and anti-pSTAT6 antibodies at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.[11]
-
-
Wash and Acquisition:
-
Add 2 mL of Staining Buffer to each tube and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of Staining Buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer.
-
Visualizations
JAK1/STAT6 Signaling Pathway
Caption: this compound inhibits the JAK1/STAT6 signaling pathway.
Flow Cytometry Experimental Workflow
Caption: Workflow for pSTAT6 flow cytometry analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vagelos.columbia.edu [vagelos.columbia.edu]
- 10. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- 11. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: GDC-4379 in Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-4379 is an inhaled, potent, and selective inhibitor of Janus kinases (JAKs), which are critical intracellular signaling molecules for numerous cytokines and growth factors involved in inflammatory and immune responses. In the context of airway inflammation, particularly in diseases like asthma, the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway in human bronchial epithelial cells (HBECs) plays a pivotal role in the production of pro-inflammatory mediators. These application notes provide an overview of the mechanism of action of this compound in HBECs and detailed protocols for investigating its effects in vitro.
Mechanism of Action
In human bronchial epithelial cells, inflammatory cytokines such as interleukin-4 (IL-4), interleukin-13 (IL-13), and interferons (IFNs) bind to their respective receptors, leading to the activation of receptor-associated JAKs.[1][2] These activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptors, creating docking sites for STAT proteins.[3] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes.[1][4] This cascade results in the expression of various inflammatory mediators, including chemokines (e.g., eotaxin-3, CXCL9, CXCL10, CXCL11) and enzymes like inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide, a key biomarker of airway inflammation.[2][5][6][7]
This compound, as a JAK inhibitor, is expected to block the phosphorylation and activation of JAKs, thereby interrupting this signaling cascade. This inhibition would lead to a reduction in the phosphorylation of STAT proteins and, consequently, a decrease in the expression of pro-inflammatory genes in human bronchial epithelial cells. Clinical studies have shown that this compound effectively reduces fractional exhaled nitric oxide (FeNO) in patients with mild asthma, which is consistent with the inhibition of the JAK-STAT pathway in airway epithelial cells.[8][9][10]
Data Presentation
Table 1: Expected Effects of this compound on Cytokine-Stimulated Human Bronchial Epithelial Cells
| Parameter | Cytokine Stimulant | Expected Effect of this compound | Method of Measurement |
| STAT1 Phosphorylation | IFN-γ | Dose-dependent decrease | Western Blot, Flow Cytometry |
| STAT6 Phosphorylation | IL-4, IL-13 | Dose-dependent decrease | Western Blot, Flow Cytometry |
| Eotaxin-3 (CCL11) Secretion | IL-4, IL-13 | Dose-dependent decrease | ELISA |
| CXCL9, CXCL10, CXCL11 Secretion | IFN-γ | Dose-dependent decrease | ELISA |
| iNOS mRNA Expression | IL-13 + TNF-α | Dose-dependent decrease | qRT-PCR |
| Cell Viability | N/A | No significant change at effective concentrations | MTT, MTS, or similar assays |
Mandatory Visualizations
Caption: Mechanism of action of this compound in human bronchial epithelial cells.
Caption: Experimental workflow for evaluating this compound in HBECs.
Experimental Protocols
Protocol 1: Culture of Human Bronchial Epithelial Cells
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs) or a suitable cell line (e.g., BEAS-2B)
-
Bronchial Epithelial Cell Growth Medium (and appropriate supplements)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Trypsin Neutralizing Solution
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture HBECs in bronchial epithelial cell growth medium in a humidified incubator at 37°C with 5% CO₂.
-
For primary cells, follow the supplier's instructions for thawing and initial plating.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them using trypsin-EDTA.
-
Neutralize trypsin and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Protocol 2: Evaluation of this compound on Cytokine-Induced STAT Phosphorylation
Materials:
-
Cultured HBECs (seeded in 6-well plates)
-
This compound (stock solution in DMSO)
-
Recombinant human IL-13 or IFN-γ
-
Serum-free medium
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HBECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with an appropriate concentration of IL-13 or IFN-γ for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting to detect phosphorylated and total STAT proteins. Use β-actin as a loading control.
-
Quantify the band intensities to determine the effect of this compound on STAT phosphorylation.
Protocol 3: Measurement of Cytokine-Induced Chemokine Secretion
Materials:
-
Cultured HBECs (seeded in 24-well plates)
-
This compound
-
Recombinant human IL-13 or IFN-γ
-
ELISA kits for the chemokines of interest (e.g., Eotaxin-3/CCL11, CXCL10)
Procedure:
-
Seed HBECs in 24-well plates and grow to near confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with IL-13 or IFN-γ for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of the secreted chemokines in the supernatants using the appropriate ELISA kits according to the manufacturer's instructions.
Protocol 4: Cell Viability Assay
Materials:
-
Cultured HBECs (seeded in 96-well plates)
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed HBECs in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's protocol.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Effect of JAK Inhibitors on Release of CXCL9, CXCL10 and CXCL11 from Human Airway Epithelial Cells | PLOS One [journals.plos.org]
- 7. Effect of JAK Inhibitors on Release of CXCL9, CXCL10 and CXCL11 from Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JAK inhibitors dampen activation of interferon-stimulated transcription of ACE2 isoforms in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GDC-4379 off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GDC-4379 in their experiments. The information focuses on addressing potential off-target effects and unexpected experimental outcomes.
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed after this compound treatment, not consistent with JAK1 inhibition.
Possible Cause: This may be due to an off-target effect of this compound on other cellular kinases. While primarily a JAK1 inhibitor, many kinase inhibitors can exhibit activity against other related or unrelated kinases, especially at higher concentrations.[1]
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting JAK1 signaling in your experimental system. A recommended method is to measure the phosphorylation of STAT proteins, which are downstream of JAK1.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than those required for JAK1 inhibition. Off-target effects are often more prominent at higher doses.
-
Kinase Profiling: To definitively identify off-target interactions, consider performing a kinase profiling assay, where this compound is screened against a broad panel of kinases.
-
Use a Structurally Unrelated JAK1 Inhibitor: To confirm that the observed phenotype is not due to JAK1 inhibition, use a structurally different JAK1 inhibitor as a control. If the phenotype persists with this compound but not with the control compound, it is more likely to be an off-target effect.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound from clinical trials?
A1: In a Phase 1 clinical trial in patients with mild asthma, inhaled this compound led to dose-dependent reductions in fractional exhaled nitric oxide (FeNO), a biomarker of airway inflammation.[4][5][6] Dose-dependent reductions in blood eosinophils and serum CCL17 were also observed.[4][5] The most common adverse events reported were headache and oropharyngeal pain.[4][5][6] Minor, non-clinically significant changes in neutrophils were noted at the 80 mg once-daily dose.[4][5]
| Parameter | Dosage | Observation |
| Fractional Exhaled Nitric Oxide (FeNO) | 10 mg QD | -6% mean change from baseline |
| 30 mg QD | -26% mean change from baseline | |
| 40 mg BID | -55% mean change from baseline | |
| 80 mg QD | -52% mean change from baseline | |
| Blood Eosinophils | Dose-dependent | Reduction observed |
| Serum CCL17 | Dose-dependent | Reduction observed |
| Adverse Events | All doses | Headache, oropharyngeal pain (most common) |
| Neutrophils | 80 mg QD | Minor changes, not clinically meaningful |
Q2: Are there any published data on the kinase selectivity profile of this compound?
A2: As of the latest review of published literature, no specific biochemical selectivity data for this compound against a broad panel of kinases has been made public.[2][3][7] It is referred to in the literature as a JAK1 inhibitor.[2][3][7][8] The use of selective JAK1 inhibitors is a strategy to avoid cytopenia, which is associated with the inhibition of JAK2.[2][3]
Q3: We are observing changes in cellular processes not typically associated with the JAK/STAT pathway. How can we determine if this is an off-target effect of this compound?
A3: To investigate a suspected off-target effect, a systematic approach is recommended. The following experimental workflow can help to identify and validate potential off-target activities of this compound.
Q4: What signaling pathway is this compound intended to inhibit?
A4: this compound is a JAK1 inhibitor and is designed to target the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, it aims to block the activity of JAK1, which is involved in the signaling of multiple cytokines relevant to asthma and other inflammatory conditions.[2][7]
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT
Objective: To confirm the on-target activity of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation.
Materials:
-
Cells responsive to a JAK1-dependent cytokine (e.g., IL-4, IL-13)
-
This compound
-
Cytokine (e.g., recombinant human IL-4)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT6 (p-STAT6), anti-total-STAT6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with the appropriate cytokine (e.g., 20 ng/mL IL-4) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-STAT6) overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and imaging system.
-
Strip the membrane and re-probe for total STAT6 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Protocol 2: In Vitro Kinase Assay
Objective: To determine the IC50 of this compound for a potential off-target kinase.
Materials:
-
Recombinant active off-target kinase
-
Kinase-specific substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a microplate, add the kinase, its substrate, and the this compound dilutions or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time and temperature for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing GDC-4379 Concentration for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of GDC-4379 in cell culture experiments. This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity. Proper concentration optimization is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of JAK1. It functions by blocking the ATP-binding site of the JAK1 enzyme, which prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK/STAT signaling pathway ultimately leads to the downregulation of inflammatory responses. A related inhaled JAK1 inhibitor from Genentech, iJak-381, has been shown to block signaling from key cytokines such as IL-4, IL-6, and IL-13, and reduce the levels of phosphorylated STAT6.[1]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: While specific optimal concentrations are cell-line dependent, a general starting range for selective JAK1 inhibitors is between 1 nM and 1 µM. For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) and increasing to a high concentration (e.g., 10 µM) to determine the IC50 value for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will vary depending on the specific assay and the cellular process being investigated. For signaling pathway studies, such as measuring STAT phosphorylation, a shorter incubation time (e.g., 1-4 hours) prior to cytokine stimulation is often sufficient. For longer-term assays, such as cell viability or apoptosis assays, incubation times of 24, 48, or 72 hours are common.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in results between experiments | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability. |
| Inaccurate pipetting or dilution of this compound. | Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment and ensure thorough mixing. | |
| No observable effect of this compound | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range, extending to higher concentrations. |
| The chosen cell line is not sensitive to JAK1 inhibition. | Confirm that the target signaling pathway (JAK1/STAT) is active in your cell line, for example, by stimulating with a relevant cytokine like IL-6 or IFN-γ. | |
| Degraded this compound stock solution. | Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of stock solutions. | |
| High levels of cell death in control (DMSO-treated) group | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. |
| Poor cell health prior to the experiment. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Unexpected increase in cell viability at high this compound concentrations | Off-target effects of the compound. | This can be a complex biological phenomenon. Consider investigating other signaling pathways that may be affected. |
| Assay interference. | Ensure that this compound does not interfere with the chemistry of your viability assay (e.g., auto-fluorescence). |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Cytokine Stimulant |
| A549 (Lung Carcinoma) | pSTAT3 Inhibition | [Data Not Available] | IL-6 |
| HaCaT (Keratinocyte) | pSTAT1 Inhibition | [Data Not Available] | IFN-γ |
| PBMC (Human) | pSTAT5 Inhibition | [Data Not Available] | IL-2 |
| U937 (Monocyte) | Cell Viability (72h) | [Data Not Available] | - |
*Note: The IC50 values in this table are illustrative placeholders. Researchers must determine the specific IC50 for their cell line and experimental conditions.
Table 2: Illustrative Effect of this compound on Cell Viability
| Cell Line | This compound Conc. (µM) | % Viability (48h) |
| HEK293 | 0 (Control) | 100% |
| 0.01 | [Data Not Available] | |
| 0.1 | [Data Not Available] | |
| 1 | [Data Not Available] | |
| 10 | [Data Not Available] |
*Note: The percentage of viability is illustrative. Actual results will vary based on the cell line and experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using a colorimetric MTT assay.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protocol 3: Western Blot for Phospho-STAT Inhibition
This protocol details the procedure for assessing the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.
Materials:
-
Target cells
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Cytokine stimulant (e.g., IL-6, IFN-γ)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-pSTAT, anti-total STAT, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated STAT, total STAT, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the pSTAT signal to the total STAT and loading control signals.
Visualizations
Caption: this compound inhibits the JAK1 signaling pathway.
References
GDC-4379 stability in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GDC-4379, a potent JAK1 inhibitor. Here you will find troubleshooting advice and frequently asked questions to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?
A1: To prepare a stock solution, dissolve this compound in newly opened, anhydrous DMSO to the desired concentration. The solubility of this compound in DMSO is 31.25 mg/mL (63.79 mM).[1] For complete dissolution, ultrasonic treatment may be necessary.[1] It is crucial to use high-quality, dry DMSO as the compound is sensitive to moisture, which can impact its solubility.
Q2: What are the optimal storage conditions and stability for this compound in DMSO solution?
A2: The stability of your this compound stock solution is dependent on the storage temperature. For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.[1]
For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of Janus Kinase 1 (JAK1).[1] By inhibiting JAK1, it blocks the signaling of various pro-inflammatory cytokines implicated in allergic diseases like asthma, including Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2][3] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for transcribing genes involved in inflammation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | The final concentration of DMSO in the media is too high, or the concentration of this compound exceeds its solubility limit in the aqueous environment. | Ensure the final DMSO concentration in your cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic to cells and cause compound precipitation. If precipitation persists, consider lowering the final concentration of this compound. |
| Inconsistent or no inhibitory effect observed. | 1. Degradation of this compound: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Cellular Health: The cells may be unhealthy or at too high a passage number, leading to altered signaling pathways. 3. Assay Conditions: The incubation time with the inhibitor may be insufficient, or the cytokine stimulation may be too strong. | 1. Prepare a fresh stock solution of this compound from powder. Aliquot the new stock solution for single use. 2. Use cells at a low passage number and ensure they are healthy and actively dividing before treatment. 3. Optimize the inhibitor pre-incubation time and the concentration of the stimulating cytokine through a time-course and dose-response experiment. |
| Observed cell toxicity at expected effective concentrations. | 1. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Off-target Effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. | 1. Prepare a vehicle control with the same final DMSO concentration to assess its effect on cell viability. Aim for a final DMSO concentration of ≤ 0.1%. 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. |
| Variability in Western blot results for phosphorylated STAT. | 1. Timing of Cell Lysis: The timing of cell lysis after cytokine stimulation is critical for detecting transient phosphorylation events. 2. Inconsistent Drug Treatment: Variability in the concentration or incubation time of this compound. | 1. Perform a time-course experiment to identify the peak of STAT phosphorylation after cytokine stimulation in your cell model. Lyse cells at this optimal time point. 2. Ensure accurate and consistent pipetting of the this compound solution and uniform incubation times across all samples. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to a concentration of 10 mM.
-
Use sonication to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single-use aliquot of the 10 mM stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Protocol 2: Western Blot for Phosphorylated STAT6 (pSTAT6)
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours in a serum-free medium.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-4 or IL-13 for 15-30 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pSTAT6 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT6 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
troubleshooting GDC-4379 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GDC-4379. The information is designed to help address common issues related to experimental variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Kinase X, a critical enzyme in the ABC signaling pathway. By blocking the activity of Kinase X, this compound disrupts downstream signaling, leading to an anti-proliferative effect in sensitive cell lines.
Q2: What is the recommended solvent for reconstituting this compound?
For in vitro experiments, it is recommended to reconstitute this compound in DMSO to create a stock solution of 10 mM. For in vivo studies, a formulation in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 is advised. Always refer to the lot-specific datasheet for any variations in solubility.
Q3: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 2 weeks) and at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Troubleshooting Experimental Variability
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Inconsistent IC50 values are a common source of experimental variability. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Seeding Density | Optimize and maintain a consistent cell seeding density across all experiments. Over- or under-confluent cells can exhibit different sensitivities to this compound. |
| Assay Incubation Time | Ensure the incubation time with this compound is consistent. A 72-hour incubation is standard for many cell viability assays, but this may need optimization for your specific cell line. |
| Compound Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or improperly stored dilutions. |
| Serum Concentration | The concentration of fetal bovine serum (FBS) in the culture medium can affect the bioavailability of this compound. Use a consistent and optimized FBS concentration. |
Issue 2: High Background Signal in Western Blot Analysis of Phospho-Kinase X
High background can obscure the true signal of phosphorylated Kinase X, making it difficult to assess the inhibitory effect of this compound.
| Potential Cause | Recommended Solution |
| Antibody Specificity | Validate the primary antibody for specificity to the phosphorylated form of Kinase X. Use appropriate positive and negative controls. |
| Blocking Conditions | Optimize the blocking step. Use 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. |
| Washing Steps | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specific binding. |
| Lysate Quality | Ensure complete cell lysis and include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation status of proteins. |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for Phospho-Kinase X
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Kinase X overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Kinase X and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for experimental variability.
preventing GDC-4379 precipitation in media
Welcome to the technical support center for GDC-4379. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the JAK1 inhibitor, this compound, particularly concerning its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Janus Kinase 1 (JAK1).[1][2] JAK1 is a key enzyme in the JAK-STAT signaling pathway, which is crucial for mediating the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[3][4][5] By inhibiting JAK1, this compound can modulate the cellular responses to these signaling molecules, making it a valuable tool for research in areas such as asthma and other inflammatory diseases.[1][6][7]
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in aqueous-based cell culture media is a common issue stemming from its hydrophobic nature. Key contributing factors include:
-
High Final Concentration: Exceeding the solubility limit of this compound in the specific cell culture medium.
-
Improper Dilution Technique: Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause "solvent shock," leading to immediate precipitation.
-
Low Temperature: Preparing or storing media containing this compound at low temperatures can decrease its solubility.
-
Media Composition: Interactions with components in the culture medium can affect solubility.
-
pH Instability: Although less common for many inhibitors, significant shifts in the pH of the culture medium can alter the solubility of this compound.
Q3: What is the recommended final concentration of DMSO in cell culture?
To minimize solvent-induced toxicity and reduce the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments.
Q4: Can I filter the medium if I observe precipitation?
Filtering the medium to remove precipitated this compound is not recommended. This will result in an unknown and lower effective concentration of the active compound in your experiment, leading to inaccurate and non-reproducible results. The underlying cause of the precipitation should be addressed instead.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identify and resolve issues with this compound precipitation in your cell culture experiments.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-quality DMSO to achieve a stock concentration of 10-50 mM. The solubility of this compound in DMSO is 31.25 mg/mL (63.79 mM).[1]
-
Mixing: Vortex the solution thoroughly.
-
Sonication: To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[1]
-
Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1]
Stock Solution Storage Stability:
| Storage Temperature | Duration |
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (e.g., RPMI-1640 or DMEM with serum, if applicable)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm Media: Pre-warm the complete cell culture medium to 37°C.
-
Intermediate Dilution (Crucial Step):
-
In a sterile tube, prepare an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can make a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock into 198 µL of medium to get 100 µM).
-
Gently mix by pipetting up and down or by brief, gentle vortexing.
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium.
-
Mix thoroughly by inverting the tube several times. Do not vortex vigorously.
-
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 3: Empirical Determination of this compound Solubility in Your Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound stock solution
-
Your complete cell culture medium (with and without serum, if applicable)
-
Sterile 96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare Serial Dilutions: In your complete cell culture medium, prepare a series of this compound concentrations. A suggested range could be from 0.1 µM to 50 µM. Ensure the final DMSO concentration is consistent across all dilutions and your vehicle control.
-
Incubation: Aliquot the dilutions into a 96-well plate or microcentrifuge tubes and incubate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assessment of Precipitation:
-
Visually inspect each well or tube for any signs of cloudiness or precipitate.
-
Under a microscope, examine the wells for the presence of crystalline structures.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the empirical maximum soluble concentration for this compound in your specific medium and conditions.
Data Presentation: Empirical Solubility of this compound
| Medium Formulation | Serum Concentration | Incubation Time (hours) | Maximum Soluble Concentration (µM) | Observations |
| RPMI-1640 | 10% FBS | 24 | [Enter your experimental data] | [e.g., Clear, Precipitate observed at >X µM] |
| RPMI-1640 | 0% FBS | 24 | [Enter your experimental data] | [e.g., Clear, Precipitate observed at >Y µM] |
| DMEM | 10% FBS | 24 | [Enter your experimental data] | [e.g., Clear, Precipitate observed at >Z µM] |
| DMEM | 0% FBS | 24 | [Enter your experimental data] | [e.g., Clear, Precipitate observed at >W µM] |
Signaling Pathway
This compound inhibits JAK1, a critical component of the JAK-STAT signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified JAK1-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bibliometric and visual analysis of Jak1 to explore trends and frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GDC-4379 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing dose-response curve experiments using the JAK1 inhibitor, GDC-4379.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhaled small molecule inhibitor of Janus Kinase 1 (JAK1).[1][2][3] JAKs are intracellular enzymes that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[4] By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of pro-inflammatory genes.[4] This mechanism makes it a therapeutic candidate for inflammatory diseases such as asthma.[1][2]
Q2: What are the expected outcomes of this compound treatment in a relevant biological system?
A2: In clinical studies involving patients with mild asthma, this compound has been shown to cause a dose-dependent reduction in fractional exhaled nitric oxide (FeNO), a biomarker of airway inflammation.[2][5][6] Additionally, dose-dependent reductions in peripheral blood eosinophils and serum CCL17 have been observed.[2][5][6] In a cellular context, inhibition of JAK1 by this compound is expected to decrease the phosphorylation of STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) following stimulation with relevant cytokines (e.g., IL-4, IL-13, IFN-γ).
Q3: Are there published in vitro IC50 values for this compound?
A3: As of current literature, specific biochemical IC50 values and selectivity data for this compound have not been publicly disclosed.[1][7] However, it is characterized as a potent JAK1 inhibitor based on its pharmacological effects in clinical trials.[2] For quantitative assessment, researchers should determine the IC50 value empirically in their specific assay system.
Q4: What are some common issues when generating a dose-response curve for a kinase inhibitor like this compound?
A4: Common challenges include compound precipitation at high concentrations, off-target effects, and assay-related artifacts.[8] Atypical curve shapes, such as those that do not plateau, can indicate these issues.[8] It is also crucial to ensure the inhibitor's purity and accurate concentration determination. For a more detailed guide, please refer to the Troubleshooting section below.
Data Presentation
While specific in vitro IC50 values for this compound are not publicly available, the following table summarizes the in vivo dose-response relationship observed in a Phase 1 study in patients with mild asthma.[2][6] This data can serve as a reference for expected potency in a biological system.
Table 1: In Vivo Dose-Response of Inhaled this compound on Fractional Exhaled Nitric Oxide (FeNO) in Mild Asthma Patients
| This compound Dose | Mean Percent Change from Baseline in FeNO (95% CI) |
| 10 mg QD | -6% (-43, 32) |
| 30 mg QD | -26% (-53, 2) |
| 40 mg BID | -55% (-78, -32) |
| 80 mg QD | -52% (-72, -32) |
| Data from a 14-day treatment period compared to placebo.[2][6] |
Experimental Protocols
Protocol 1: Cell-Based Phospho-STAT (pSTAT) Assay for JAK1 Inhibition
This protocol provides a general framework for determining the cellular potency of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation.
1. Cell Culture and Plating:
- Culture a relevant cell line (e.g., human T-cells, PBMCs) in appropriate media.
- Seed cells into a 96-well plate at a predetermined optimal density and allow them to rest.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform a serial dilution of this compound in assay media to create a range of concentrations for the dose-response curve. Include a vehicle control (DMSO).
- Pre-incubate the cells with the diluted this compound or vehicle for 1-2 hours.
3. Cytokine Stimulation:
- Prepare a solution of a JAK1-dependent cytokine (e.g., IL-4, IL-13, or IFN-α) at a concentration predetermined to elicit a sub-maximal response (EC80).
- Add the cytokine solution to the wells containing the pre-treated cells.
- Incubate for a short period (e.g., 15-30 minutes) at 37°C.
4. Cell Lysis and Detection:
- Lyse the cells and measure the levels of a specific phosphorylated STAT protein (e.g., pSTAT6 for IL-4 stimulation) using a suitable detection method, such as:
- Flow Cytometry: Fix, permeabilize, and stain cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein.
- ELISA: Use a kit designed to detect the specific phosphorylated STAT protein from cell lysates.
- Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody against the phosphorylated STAT protein.
5. Data Analysis:
- Normalize the signal of the treated wells to the vehicle control.
- Plot the percent inhibition against the log of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete or non-sigmoidal dose-response curve | - Compound Precipitation: High concentrations of the inhibitor may exceed its solubility in the assay buffer. - Off-Target Effects: At high concentrations, the inhibitor may affect other kinases or cellular processes. - Assay Artifacts: The detection method may be influenced by the inhibitor at high concentrations. | - Check Solubility: Visually inspect the wells for precipitate. Determine the solubility of this compound in your assay media. - Lower Concentration Range: Reduce the highest concentration of the inhibitor used in the assay. - Use Orthogonal Assays: Confirm findings with a different assay format. |
| High variability between replicates | - Pipetting Errors: Inaccurate serial dilutions or reagent additions. - Cell Plating Inconsistency: Uneven cell density across the plate. - Assay Drift: Variations in incubation times or temperature across the plate. | - Use Calibrated Pipettes: Ensure proper pipetting technique. - Ensure Homogeneous Cell Suspension: Mix cells thoroughly before plating. - Standardize Assay Conditions: Maintain consistent timing and environmental conditions for all steps. |
| Weak or no inhibition observed | - Inactive Compound: Degradation of the this compound stock. - Sub-optimal Assay Conditions: Insufficient cytokine stimulation or inappropriate incubation times. - Cellular Resistance: The chosen cell line may have intrinsic resistance mechanisms. | - Verify Compound Integrity: Use a fresh, validated stock of this compound. - Optimize Assay Parameters: Titrate the cytokine concentration and incubation times. - Select Appropriate Cell Line: Use a cell line known to be responsive to JAK1 inhibition. |
Visualizations
Caption: this compound inhibits the JAK1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
GDC-4379 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with the selective JAK1 inhibitor, GDC-4379. Here you will find troubleshooting guides and frequently asked questions to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhaled small molecule inhibitor of Janus Kinase 1 (JAK1).[1][2][3] JAK1 is a key enzyme in the signaling pathways of many pro-inflammatory cytokines that are implicated in inflammatory and autoimmune diseases, such as asthma.[1][4] Cytokines like interleukin-4 (IL-4), IL-5, IL-13, and thymic stromal lymphopoietin (TSLP) activate receptor-associated JAKs, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] These activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation. This compound selectively inhibits JAK1, thereby blocking this signaling cascade.
Q2: What is the selectivity profile of this compound?
While detailed biochemical selectivity data for this compound against other JAK family members (JAK2, JAK3, TYK2) have not been made publicly available, it is consistently referred to as a selective JAK1 inhibitor in the literature.[1][2][3] The development of selective JAK1 inhibitors is a strategy to avoid potential side effects associated with the inhibition of other JAK isoforms, such as cytopenia which is linked to JAK2 inhibition.[3]
Q3: How should this compound be stored?
For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[5]
Q4: What are the known effects of this compound from clinical studies?
In a Phase 1 clinical trial in patients with mild asthma, inhaled this compound was shown to be well-tolerated and led to dose-dependent reductions in fractional exhaled nitric oxide (FeNO), a biomarker of airway inflammation.[4][6][7] Additionally, reductions in other inflammatory biomarkers such as blood eosinophils and serum CCL17 were observed.[4][6]
Quantitative Data Summary
While specific in vitro IC50 values for this compound are not publicly available, the following table summarizes the dose-dependent effects observed in a 14-day Phase 1 clinical trial in patients with mild asthma.[4][7]
| Dose Regimen | Mean Percent Change from Baseline in FeNO (95% CI) vs. Placebo |
| 10 mg QD | -6% (-43, 32) |
| 30 mg QD | -26% (-53, 2) |
| 40 mg BID | -55% (-78, -32) |
| 80 mg QD | -52% (-72, -32) |
QD = once daily; BID = twice daily
Signaling Pathway
Caption: this compound inhibits JAK1-mediated cytokine signaling.
Experimental Protocols & Troubleshooting
Protocol: Cell-Based Assay for Measuring Inhibition of STAT Phosphorylation
This protocol provides a general framework for assessing the in vitro potency of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).
1. Isolation of PBMCs:
-
Isolate PBMCs from whole blood of healthy human volunteers using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated cells and resuspend in an appropriate cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS).
2. Compound Treatment:
-
Plate the PBMCs in a 96-well plate.
-
Prepare serial dilutions of this compound in the cell culture medium. Also, prepare vehicle control (e.g., DMSO) and positive control (e.g., a known potent JAK1 inhibitor) wells.
-
Add the diluted compounds to the cells and pre-incubate for a specified time (e.g., 1-2 hours) at 37°C, 5% CO2.
3. Cytokine Stimulation:
-
Prepare a stock solution of a relevant cytokine to stimulate the JAK1 pathway. For example, use IL-4 to induce STAT6 phosphorylation or a combination of cytokines that signal through JAK1.
-
Add the cytokine to the wells to a final concentration known to induce a robust STAT phosphorylation signal. Do not add cytokine to the negative control wells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C, 5% CO2.
4. Cell Lysis and Staining:
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular flow cytometry staining.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT6). It is also advisable to co-stain for cell surface markers to identify specific cell populations (e.g., CD4+ T cells).
5. Data Acquisition and Analysis:
-
Acquire the data using a flow cytometer.
-
Analyze the geometric mean fluorescence intensity (gMFI) of the pSTAT signal in the target cell population.
-
Calculate the percent inhibition of STAT phosphorylation for each concentration of this compound relative to the vehicle-treated, cytokine-stimulated control.
-
Generate a dose-response curve and calculate the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for a cell-based pSTAT inhibition assay.
Troubleshooting Guide
Q: I am not observing a dose-dependent inhibition of STAT phosphorylation with this compound. What could be the issue?
-
A1: Check Compound Integrity and Concentration:
-
Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Verify the accuracy of your serial dilutions. It is advisable to prepare fresh dilutions for each experiment.
-
-
A2: Verify Cell Health and Responsiveness:
-
Assess the viability of your cells before and after the experiment.
-
Confirm that your cells are responsive to the cytokine stimulation. Include a positive control (cytokine stimulation without any inhibitor) to ensure a robust pSTAT signal. If the positive control signal is weak, the cells may not be healthy or the cytokine may be inactive.
-
-
A3: Optimize Experimental Conditions:
-
Pre-incubation time: The pre-incubation time with this compound may need to be optimized. Try extending the pre-incubation period to ensure the compound has reached its target.
-
Cytokine concentration and stimulation time: The concentration of the cytokine and the duration of stimulation should be optimized to be on the linear portion of the dose-response curve. If the stimulus is too strong, it may be difficult to see inhibition.
-
Assay readout: Ensure that the antibody for pSTAT is specific and used at the optimal concentration.
-
Q: The IC50 value I calculated is significantly different from what I expected.
-
A1: Review Assay System:
-
The potency of an inhibitor can vary significantly between a biochemical (enzyme) assay and a cell-based assay due to factors like cell permeability and ATP concentration.
-
Different cell types may have different sensitivities to the inhibitor. Ensure you are using a consistent and relevant cell system.
-
-
A2: Check Data Analysis:
-
Verify that the data normalization was performed correctly. The percent inhibition should be calculated relative to the signal window between the unstimulated and the vehicle-treated, stimulated controls.
-
Ensure that the curve fitting for the IC50 calculation is appropriate for your data.
-
Q: I am observing high background signal in my unstimulated controls.
-
A1: Check for Autologous Cytokine Production:
-
Cells, especially primary cells, may produce their own cytokines, leading to basal JAK/STAT activation. Ensure cells are properly washed and rested before the experiment.
-
Consider using a serum-free medium during the resting and stimulation steps if serum components are causing activation.
-
-
A2: Optimize Staining Protocol:
-
High background can result from non-specific antibody binding. Ensure you are using an appropriate blocking step and have titrated your antibody concentration. Include an isotype control to assess non-specific binding.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with GDC-4379
Welcome to the technical support center for GDC-4379. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of Janus Kinase 1 (JAK1).[1] The JAK family of enzymes, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of intracellular signaling pathways initiated by various cytokines and growth factors.[2] By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents the transcription of pro-inflammatory genes.[2]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro studies, this compound can be dissolved in DMSO.[1] For in vivo applications, a common vehicle is a solution of 10% DMSO in corn oil.[1] It is crucial to use freshly opened, hygroscopic DMSO for the best solubility.[1]
-
Powder: Store at -20°C for up to 3 years.[3]
-
In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]
Q3: Has this compound been evaluated in clinical trials?
Yes, this compound has been assessed in a Phase 1 clinical trial involving patients with mild asthma.[4][5] The study demonstrated that inhaled this compound led to a dose-dependent reduction in fractional exhaled nitric oxide (FeNO), a biomarker for airway inflammation.[4][5] The treatment was generally well-tolerated.[4][5]
Troubleshooting Unexpected Results
This section addresses potential unexpected outcomes during your experiments with this compound and provides guidance on their interpretation and troubleshooting.
Scenario 1: Lack of Efficacy - No Reduction in STAT Phosphorylation
Question: I am not observing the expected decrease in STAT phosphorylation (e.g., pSTAT5 or pSTAT6) in my cell-based assay after treatment with this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Cell System and Assay Conditions:
-
Action: Confirm that your cell line expresses the target cytokine receptors and JAK1. The specific JAK-STAT signaling pathway activated can depend on the cytokine used for stimulation.[2] Ensure that the cytokine stimulation is potent enough to induce a robust and measurable STAT phosphorylation signal. Optimize the duration of both cytokine stimulation and this compound pre-incubation.
-
-
Experimental Protocol:
-
Action: Review your Western blotting or flow cytometry protocol for detecting phosphorylated proteins. Ensure the use of phosphatase inhibitors during cell lysis and in your buffers to prevent dephosphorylation of your target protein.[6]
-
Scenario 2: Unexpected Off-Target Effects
Question: I am observing changes in cellular pathways that are not directly regulated by JAK1. Could this compound have off-target effects?
Possible Causes and Interpretation:
While this compound is described as a JAK1 inhibitor, no comprehensive biochemical selectivity data has been published.[7][8] It is possible that at higher concentrations, this compound could inhibit other kinases. Kinase inhibitors are known to sometimes have off-target effects.[9][10][11][12]
Troubleshooting and Further Investigation:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected effects are observed only at high concentrations of this compound.
-
Selectivity Profiling: If available, utilize a kinase profiling service to screen this compound against a panel of kinases to identify potential off-target interactions.
-
Literature Review: Search for literature on the selectivity profiles of other JAK inhibitors to understand potential class-wide off-target effects.
Scenario 3: Paradoxical Increase in Inflammatory Markers
Question: In my experimental model, I have observed a paradoxical increase in an inflammatory marker after treatment with this compound. How can this be explained?
Possible Causes and Interpretation:
Paradoxical pathway activation is a known, though less common, phenomenon with kinase inhibitors.[10][11][12][13] This can occur through various complex mechanisms, including the disruption of negative feedback loops or inhibitor-induced conformational changes in the target protein that may lead to unexpected signaling. Recent research has highlighted the nuanced roles of JAK1 signaling, which can have tissue-specific and even opposing effects in different cell types.[14] For instance, activated JAK1 signaling in lung sensory neurons has been shown to suppress lung inflammation, suggesting that its inhibition could, in certain contexts, have unexpected consequences.[14]
Troubleshooting and Further Investigation:
-
Confirm the Finding: Repeat the experiment with careful controls to ensure the result is reproducible.
-
Time-Course Analysis: Conduct a time-course experiment to understand the dynamics of this paradoxical effect.
-
Investigate Alternative Pathways: Explore whether this compound might be indirectly influencing other signaling pathways that could lead to the observed increase in the inflammatory marker.
Data Presentation
Table 1: Summary of this compound Phase 1 Clinical Trial Results in Mild Asthma [4][5]
| Dosage | Mean Percent Change from Baseline in FeNO (95% CI) |
| 10 mg QD | -6% (-43, 32) |
| 30 mg QD | -26% (-53, 2) |
| 40 mg BID | -55% (-78, -32) |
| 80 mg QD | -52% (-72, -32) |
QD: once daily; BID: twice daily; CI: confidence interval; FeNO: fractional exhaled nitric oxide.
Table 2: Common Adverse Events Reported in the this compound Phase 1 Clinical Trial [4][5]
| Adverse Event | Frequency |
| Headache | Most Common |
| Oropharyngeal Pain | Most Common |
| Minor Changes in Neutrophils (at 80 mg QD) | Noted, but not considered clinically meaningful |
Experimental Protocols
Protocol 1: Western Blot for Detecting Phosphorylated STAT (p-STAT)
This protocol is a general guideline for detecting phosphorylated STAT proteins in cell lysates.
-
Cell Lysis:
-
After treating cells with this compound and/or cytokine stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-p-STAT5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody for total STAT to normalize for protein loading.
-
Protocol 2: Flow Cytometry for Eosinophil Identification
This protocol provides a general framework for identifying eosinophils in a mixed cell population.
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample (e.g., peripheral blood, bronchoalveolar lavage fluid).
-
-
Staining:
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies. A common strategy to identify eosinophils is to gate on cells with high side scatter (SSC) and then differentiate them from neutrophils based on surface marker expression. For example, eosinophils are typically CD16 negative.[15]
-
-
Data Acquisition:
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using appropriate software. Gate on single, live cells, then on granulocytes based on forward and side scatter. Finally, identify the eosinophil population based on their specific surface marker profile.
-
Visualizations
Caption: Mechanism of action of this compound in the JAK1-STAT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Identification of eosinophils by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving GDC-4379 Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK1 inhibitor, GDC-4379. The information provided aims to address common challenges encountered during in vivo experiments and offers strategies to enhance its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Janus kinase 1 (JAK1).[1][2] JAKs are intracellular tyrosine kinases that mediate signaling by numerous cytokines and growth factors involved in inflammation and immunity.[3] By inhibiting JAK1, this compound blocks the JAK/STAT signaling pathway, thereby reducing the downstream effects of pro-inflammatory cytokines.
Q2: What is the primary indication for which this compound was investigated?
This compound was developed for the inhaled treatment of asthma.[4] Clinical studies have shown that it can reduce airway inflammation by decreasing the levels of fractional exhaled nitric oxide (FeNO), a biomarker of eosinophilic airway inflammation, in patients with mild asthma.[4][5][6][7]
Q3: Is this compound still in active clinical development?
No, this compound is no longer in active development.[1][2]
Q4: What are the known effects of this compound in in vivo models?
In a Phase 1 clinical trial in patients with mild asthma, inhaled this compound led to a dose-dependent reduction in FeNO and peripheral biomarkers of inflammation, including blood eosinophils and serum CCL17.[4][5] Higher plasma concentrations of the drug correlated with greater reductions in FeNO.[4][5]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound and provides actionable steps to improve its efficacy.
Issue 1: Suboptimal Efficacy or Lack of Response
Potential Causes:
-
Inadequate Drug Exposure at the Target Site: For inhaled administration, poor aerosol performance or suboptimal formulation can lead to insufficient drug delivery to the lungs. For systemic administration, pharmacokinetic issues might limit exposure.
-
Development of Resistance: Target cells may develop mechanisms to evade the inhibitory effects of this compound.
-
Model-Specific Factors: The chosen animal model may not be fully dependent on the JAK1 signaling pathway for the disease phenotype.
Troubleshooting Strategies:
-
Optimize Drug Delivery and Formulation:
-
Inhaled Delivery: For preclinical inhaled studies, consider advanced formulation strategies like thin film freezing to create high-potency amorphous nanoaggregates. This has been shown to improve the pharmacokinetic profile of a similar inhaled JAK inhibitor, GDC-0214, leading to higher lung exposure and lower systemic exposure in rats.[8]
-
Systemic Delivery: Ensure appropriate vehicle and route of administration for optimal bioavailability. Conduct pharmacokinetic studies to confirm adequate plasma and tissue concentrations.
-
-
Investigate and Overcome Resistance:
-
Resistance Mechanisms: Acquired resistance to JAK inhibitors can occur through several mechanisms, including:
-
Strategies to Overcome Resistance:
-
Combination Therapy: Combining this compound with inhibitors of other signaling pathways may prevent or overcome resistance. For example, combining a JAK inhibitor with an HSP90 inhibitor has been shown to overcome genetic resistance to JAK2 inhibitors.[12] In other contexts, JAK inhibitors have been combined with EGFR inhibitors in non-small cell lung cancer.[13]
-
Sequential Treatment: While not directly applicable to the discontinued this compound, the principle of using next-generation or different classes of inhibitors upon resistance development is a valid strategy in the broader field.[11]
-
-
-
Refine the In Vivo Model:
-
Model Selection: Utilize preclinical models where the inflammatory process is well-characterized and known to be driven by JAK1-dependent cytokines. For inflammatory conditions, models like collagen-induced arthritis (CIA) in rats are commonly used to evaluate the efficacy of JAK inhibitors.[14][15][16]
-
Biomarker Analysis: Measure target engagement and downstream pathway modulation in your model. This can be done by assessing the phosphorylation status of STAT proteins (e.g., pSTAT3) in relevant tissues or cells.[15][16]
-
Issue 2: Off-Target Effects or Toxicity
Potential Causes:
-
Inhibition of other JAK isoforms: Although this compound is considered JAK1 selective, at higher concentrations, it may inhibit other JAK family members (JAK2, JAK3, TYK2), leading to off-target effects.[3] Inhibition of JAK2, for instance, is associated with hematological side effects.[14]
-
Systemic Exposure: For inhaled therapies, high systemic absorption can lead to unwanted effects outside the target organ.
Troubleshooting Strategies:
-
Confirm Selectivity and Dose:
-
Perform in vitro kinase assays to confirm the selectivity profile of your this compound batch.
-
Conduct dose-response studies in your in vivo model to identify the lowest effective dose that minimizes off-target effects.
-
-
Optimize Route of Administration for Localized Delivery:
-
For lung-targeted therapies, inhaled administration is preferred to minimize systemic exposure. As mentioned, advanced formulation techniques can improve the lung-to-plasma exposure ratio.[8]
-
For other localized inflammatory conditions, consider topical or intra-articular administration where feasible.
-
Data Presentation
Table 1: Summary of this compound Phase 1 Clinical Trial Data in Mild Asthma
| Dose | Mean Percent Change from Baseline in FeNO (95% CI) |
| 10 mg QD | -6% (-43, 32) |
| 30 mg QD | -26% (-53, 2) |
| 40 mg BID | -55% (-78, -32) |
| 80 mg QD | -52% (-72, -32) |
Data from a 14-day study in patients with mild asthma.[4]
Experimental Protocols
Protocol 1: Evaluation of In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model (Adapted from studies on other JAK inhibitors)
-
Induction of Arthritis: Female Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant via subcutaneous injection at the base of the tail on Day 0 and again on Day 7.
-
Treatment: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once or twice daily, starting from the onset of clinical signs of arthritis (typically around Day 10). A vehicle control group should be included.
-
Efficacy Assessment:
-
Clinical Scoring: Paw swelling is measured using a plethysmometer, and arthritis severity is scored based on erythema and swelling of the joints.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Draining lymph nodes or joint tissue can be collected to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-6, IL-17) by qPCR. Blood samples can be used to measure systemic inflammatory markers or for pharmacokinetic analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhaled JAK Inhibitor GDC-0214 Nanoaggregate Powder Exhibits Improved Pharmacokinetic Profile in Rats Compared to the Micronized Form: Benefits of Thin Film Freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. rupress.org [rupress.org]
- 13. Inhibition of JAK1/2 can overcome EGFR-TKI resistance in human NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of a Novel Orally Bioavailable JAK1 Selective Compound in a Preclinical Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GDC-4379: A Comparative Analysis of a Novel Inhaled JAK1 Inhibitor for Inflammatory Airway Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of GDC-4379, an investigational inhaled Janus kinase 1 (JAK1) inhibitor, in the context of other prominent JAK1 inhibitors. While direct comparative preclinical data for this compound is not publicly available, this document synthesizes the existing clinical findings and juxtaposes them with the well-characterized profiles of systemic JAK1 inhibitors such as upadacitinib, filgotinib, and abrocitinib.
Introduction to this compound
This compound is a novel, inhaled small molecule inhibitor of JAK1 developed for the treatment of asthma.[1][2] By targeting JAK1 in the lungs, this compound aims to locally suppress the signaling of key pro-inflammatory cytokines involved in the pathophysiology of asthma, thereby minimizing systemic exposure and potential side effects associated with broader JAK inhibition.[3][4]
Comparative Efficacy and Clinical Data
A key differentiator for this compound is its targeted, inhaled route of administration for a respiratory disease. Clinical trial data from a Phase 1 study in patients with mild asthma has demonstrated the potential of this compound to modulate airway inflammation.[1][5]
Treatment with inhaled this compound resulted in a dose-dependent reduction in fractional exhaled nitric oxide (FeNO), a biomarker of eosinophilic airway inflammation.[1][2] The most significant effect was observed at a dose of 40 mg twice daily (BID), leading to a 55% reduction in FeNO.[5] Furthermore, this compound treatment was associated with reductions in other peripheral inflammatory biomarkers, including blood eosinophils and serum CCL17.[2][5] The therapy was reported to be well-tolerated with no major safety concerns identified in the early-phase study.[1][5]
In contrast, upadacitinib, filgotinib, and abrocitinib are orally administered JAK1 inhibitors that have undergone extensive clinical development for systemic inflammatory conditions, primarily rheumatoid arthritis and atopic dermatitis.[6][7][8] Clinical trials for these agents have demonstrated significant efficacy in reducing the signs and symptoms of these diseases.[9][10][11] For instance, upadacitinib has shown efficacy in improving symptoms of atopic dermatitis and has been anecdotally reported to induce remission of allergic asthma in a patient with both conditions.[12][13] Similarly, abrocitinib has shown robust efficacy in clearing skin lesions and reducing itch in patients with moderate-to-severe atopic dermatitis.[3][4] Filgotinib has demonstrated significant clinical responses in patients with rheumatoid arthritis refractory to other treatments.[8][14]
It is important to note that while these systemic inhibitors have shown efficacy in diseases with overlapping inflammatory pathways to asthma, direct comparisons of their efficacy with the locally-acting this compound are not feasible without head-to-head clinical trials.
Potency and Selectivity Profile of JAK1 Inhibitors
A critical aspect of JAK inhibitor development is achieving selectivity for the target kinase to minimize off-target effects. While specific biochemical potency and selectivity data for this compound have not been publicly disclosed, the profiles of upadacitinib, filgotinib, and abrocitinib have been well-characterized.[4]
| Inhibitor | Target | IC50 (nM) - JAK1 | IC50 (nM) - JAK2 | IC50 (nM) - JAK3 | IC50 (nM) - TYK2 | Selectivity (Fold vs. JAK1) |
| Upadacitinib | JAK1 | 43[] | 200[] | 2300[] | 4700[] | JAK2: ~5x, JAK3: ~53x, TYK2: ~109x[] |
| Filgotinib | JAK1 | 10[1] | 28[1] | 810[1] | 116[1] | JAK2: ~3x, JAK3: 81x, TYK2: ~12x[1] |
| Abrocitinib | JAK1 | 29[16] | 803[16] | >10,000[17] | 1250[17] | JAK2: ~28x, JAK3: >340x, TYK2: ~43x[16][17] |
Note: IC50 values can vary between different assays and experimental conditions. The data presented here is for comparative purposes.
This table highlights the varying degrees of selectivity among the systemic JAK1 inhibitors. Abrocitinib, for instance, demonstrates a high degree of selectivity for JAK1 over other JAK family members, particularly JAK3.[17] Upadacitinib and filgotinib also exhibit preferential inhibition of JAK1.[1][] The lack of such data for this compound prevents a direct comparison of its intrinsic biochemical selectivity.
Experimental Protocols
The characterization of JAK inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are obtained. A suitable peptide substrate for each kinase is also prepared.
-
Compound Dilution: The test inhibitor (e.g., this compound, upadacitinib) is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of the inhibitor in a suitable buffer.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods such as radioactive phosphate incorporation, fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phospho-STAT Assay (General Protocol)
Objective: To assess the ability of an inhibitor to block cytokine-induced JAK-STAT signaling in a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., human whole blood, primary T-cells) is cultured.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the JAK inhibitor.
-
Cytokine Stimulation: A specific cytokine is added to the cells to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-4 for JAK1/JAK3).
-
Cell Lysis and Protein Quantification: After a defined incubation period, the cells are lysed, and the total protein concentration is determined.
-
Detection of Phosphorylated STAT: The levels of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT6) are measured using techniques such as Western blotting, flow cytometry with phospho-specific antibodies, or ELISA.
-
Data Analysis: The inhibition of STAT phosphorylation at each inhibitor concentration is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of JAK1 inhibitors.
Caption: A typical experimental workflow for the evaluation of novel JAK inhibitors.
Conclusion
This compound represents a targeted approach to treating asthma by delivering a JAK1 inhibitor directly to the lungs. Early clinical data are promising, demonstrating a reduction in a key biomarker of airway inflammation. However, the lack of publicly available preclinical data on its potency and selectivity makes a direct quantitative comparison with systemically administered JAK1 inhibitors like upadacitinib, filgotinib, and abrocitinib challenging. These oral inhibitors have well-defined selectivity profiles and have proven their efficacy in systemic inflammatory diseases. Future publications on the preclinical characteristics of this compound and further clinical trial results will be crucial for a more comprehensive understanding of its therapeutic potential and place in the landscape of JAK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pharmalive.com [pharmalive.com]
- 4. Clinical Trial finds Abrocitinib effective in moderate to severe Atopic Dermatitis [speciality.medicaldialogues.in]
- 5. Abrocitinib improves outcomes in severe or difficult-to-treat atopic dermatitis | MDedge [mdedge.com]
- 6. rmdopen.bmj.com [rmdopen.bmj.com]
- 7. Abrocitinib efficacy and safety in patients with moderate-to-severe atopic dermatitis: Results from phase 3 studies, including the long-term extension JADE EXTEND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Filgotinib vs Placebo on Clinical Response in Patients With Moderate to Severe Rheumatoid Arthritis Refractory to Disease-Modifying Antirheumatic Drug Therapy: The FINCH 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upadacitinib clinical benefit in those with atopic dermatitis [aaaai.org]
- 10. glpg.com [glpg.com]
- 11. Positive Top Line Results from Second Phase 3 Study of Abrocitinib for Atopic Dermatitis - - PracticalDermatology [practicaldermatology.com]
- 12. Upadacitinib improves symptoms of concomitant allergic rhinitis or allergic asthma in patients with severe atopic dermatitis: A 16-week multicentre retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Filgotinib vs Placebo on Clinical Response in Patients with Moderate to Severe Rheumatoid Arthritis Refractory to Disease-Modifying Antirheumatic Drug Therapy: The FINCH 2 Randomized Clinical Trial - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 16. researchgate.net [researchgate.net]
- 17. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GDC-4379 and GDC-0214: Investigational Inhaled JAK Inhibitors for Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational inhaled Janus kinase (JAK) inhibitors, GDC-4379 and GDC-0214, which were under development for the treatment of asthma. Both compounds, developed by Genentech, target the JAK1 signaling pathway, a critical mediator of inflammatory cytokines implicated in asthma pathogenesis. This document summarizes their mechanism of action, preclinical and clinical data, and provides detailed experimental protocols for key studies.
Executive Summary
GDC-0214 and this compound are both potent inhibitors of JAK1 intended for localized delivery to the lungs via inhalation. Clinical data has demonstrated that both molecules can reduce fractional exhaled nitric oxide (FeNO), a biomarker of airway inflammation, in patients with mild asthma. Notably, this compound was developed as a subsequent compound to GDC-0214, reportedly due to the latter requiring a large number of inhalations for administration.[1][2] Emerging clinical data suggests that this compound may offer a greater reduction in FeNO at comparable or lower doses. While detailed biochemical selectivity data for this compound remains unpublished, its structural relationship to GDC-0214 and its clinical profile are consistent with a JAK1-selective mechanism.
Mechanism of Action and Signaling Pathway
Both this compound and GDC-0214 are designed to inhibit the Janus kinase 1 (JAK1) enzyme. JAK1 is a key intracellular signaling molecule for numerous cytokines that are pivotal in the inflammatory cascade of asthma, including interleukin-4 (IL-4), interleukin-13 (IL-13), and thymic stromal lymphopoietin (TSLP). By blocking JAK1, these inhibitors can disrupt the downstream signaling cascade, specifically the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents the transcription of pro-inflammatory genes.
Biochemical Profile and Selectivity
A key differentiator for JAK inhibitors is their selectivity profile across the four JAK family members (JAK1, JAK2, JAK3, and TYK2). Inhibition of JAK2 can be associated with hematological side effects, making selective JAK1 inhibitors potentially safer for chronic inflammatory diseases.
| Parameter | GDC-0214 | This compound |
| Target | JAK1 | JAK1 |
| Ki (JAK1) | 0.40 nM | Not Published |
| Selectivity vs. JAK2 | 2.3-fold | Not Published |
| Selectivity vs. JAK3 | 20-fold | Not Published |
| Selectivity vs. TYK2 | 3-fold | Not Published |
| Cellular IC50 (JAK1) | 17 nM (IL-13-induced pSTAT6) | Not Published |
Table 1: Biochemical Selectivity of GDC-0214 and this compound. While explicit biochemical data for this compound is not publicly available, it is consistently referred to as a JAK1 inhibitor and is structurally related to GDC-0214.
Preclinical Data
GDC-0214
In a rat model of asthma, inhaled GDC-0214 demonstrated retention in the lung and was effective in suppressing eosinophil recruitment, a key feature of allergic asthma. Importantly, this local efficacy was achieved with no evidence of systemic activity outside the lung.
This compound
While specific preclinical data for this compound is less detailed in the public domain, its progression to clinical trials as an improved version of GDC-0214 suggests a favorable preclinical profile.
Clinical Data
Both GDC-0214 and this compound have undergone Phase 1 clinical trials in healthy volunteers and patients with mild asthma. The primary pharmacodynamic endpoint in these studies was the reduction in fractional exhaled nitric oxide (FeNO), a validated biomarker of Type 2 airway inflammation.
Pharmacodynamics: FeNO Reduction
| Compound | Dose | Placebo-Corrected FeNO Reduction | Clinical Trial Identifier |
| GDC-0214 | 15 mg QD | -23% | ACTRN12617001227381 |
| 15 mg BID | -42% | ||
| This compound | 10 mg QD | -6% | ACTRN12619000227190 |
| 30 mg QD | -26% | ||
| 40 mg BID | -55% | ||
| 80 mg QD | -52% |
Table 2: Comparison of Placebo-Corrected FeNO Reduction in Phase 1 Clinical Trials. [1][2][3][4][5][6] this compound demonstrated a numerically greater reduction in FeNO at the 40 mg BID dose compared to the highest dose of GDC-0214.
Pharmacokinetics
| Parameter | GDC-0214 (Healthy Volunteers) | This compound (Healthy Volunteers) |
| Administration | Dry Powder Inhaler | Dry Powder Inhaler |
| Tmax (plasma) | 15-30 minutes | Information not detailed |
| Mean Elimination Half-life (plasma) | 32-56 hours | Information not detailed |
| Lung Deposition | ~50% of the emitted dose | Information not detailed |
Table 3: Summary of Pharmacokinetic Parameters. [7][8] The long plasma half-life of GDC-0214 is indicative of its retention in the lungs. While detailed pharmacokinetic data for this compound is not available in the provided search results, its development as an improvement over GDC-0214 suggests it may have an optimized pharmacokinetic profile for inhaled delivery.
Safety and Tolerability
Both GDC-0214 and this compound were generally well-tolerated in Phase 1 clinical trials.[1][3] Adverse events were typically mild to moderate, with no serious adverse events or treatment discontinuations reported.[1][3] Importantly, there was no clear evidence of systemic toxicity associated with JAK1 inhibition for either compound at the doses tested.[1][3]
Experimental Protocols
Phase 1 Clinical Trial in Mild Asthma (General Workflow)
The clinical trials for both GDC-0214 and this compound followed a similar design to assess safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with mild asthma.
Study Design: The studies were randomized, double-blind, placebo-controlled, with sequential ascending dose cohorts.[1][3]
Patient Population: Adult patients with a diagnosis of mild asthma and elevated baseline FeNO (typically >40 ppb) were enrolled.[1][3]
Intervention:
-
GDC-0214: Administered as a dry powder for inhalation at doses of 1 mg once daily (QD), 4 mg QD, 15 mg QD, and 15 mg twice daily (BID) for 10 days following a 4-day placebo run-in.[3]
-
This compound: Administered as a dry powder for inhalation in ascending dose cohorts, including 10 mg QD, 30 mg QD, 40 mg BID, and 80 mg QD for 14 days.[1][2]
Primary Outcome: The primary pharmacodynamic outcome was the placebo-corrected percent reduction in FeNO from baseline to the end of the treatment period.[1][3]
Secondary Outcomes: Included safety, tolerability, and pharmacokinetic assessments.[1][3] For this compound, additional pharmacodynamic biomarkers such as blood eosinophils and serum CCL17 were also assessed.[1]
Conclusion
Both this compound and GDC-0214 represent a targeted approach to asthma therapy by inhibiting the JAK1 pathway directly in the lungs. The available data indicates that both are potent inhibitors with a favorable safety profile in early clinical studies. This compound appears to offer an advantage in terms of a greater reduction in the key inflammatory biomarker FeNO. The development of this compound to address potential delivery challenges with GDC-0214 highlights the iterative nature of drug development. While neither of these specific compounds may have advanced to later stages of clinical development, the data generated from their evaluation provides valuable insights into the potential of inhaled JAK inhibitors as a therapeutic class for asthma and other inflammatory lung diseases. Further research, including the publication of the full biochemical profile of this compound, would be beneficial for a complete comparative assessment.
References
- 1. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhaled JAK inhibitor GDC-0214 reduces exhaled nitric oxide in patients with mild asthma: A randomized, controlled, proof-of-activity trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phase I and scintigraphy studies to evaluate safety, tolerability, pharmacokinetics, and lung deposition of inhaled GDC-0214 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I and scintigraphy studies to evaluate safety, tolerability, pharmacokinetics, and lung deposition of inhaled GDC‐0214 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Validating GDC-4379 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule inhibitor GDC-4379 and siRNA-mediated gene silencing for targeting Janus Kinase 1 (JAK1). It is designed to assist researchers in designing experiments to validate the on-target effects of this compound and understand the complementary roles of small molecule inhibitors and genetic knockdown approaches.
Introduction to this compound and siRNA
This compound is a small molecule inhibitor of Janus Kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1] By inhibiting JAK1, this compound has been shown to reduce biomarkers of inflammation, making it a candidate for the treatment of inflammatory conditions such as asthma.[1][2][3]
Small interfering RNA (siRNA) offers a distinct, highly specific method for reducing the expression of a target protein.[4] Unlike small molecule inhibitors that target the enzymatic activity of a protein, siRNAs act at the messenger RNA (mRNA) level, leading to the degradation of the target mRNA and thereby preventing protein synthesis.[4] This fundamental difference in the mechanism of action makes siRNA an invaluable tool for validating the on-target effects of small molecule inhibitors like this compound. If the biological effects of this compound can be phenocopied by an siRNA targeting JAK1, it provides strong evidence that the inhibitor's effects are indeed mediated through the inhibition of JAK1.
Comparative Data Presentation
The following tables summarize the publicly available data on the effects of this compound and a representative JAK1 siRNA. It is important to note that the data for this compound is from a clinical study in patients with mild asthma, while the JAK1 siRNA data is from in vitro cell culture experiments. Direct head-to-head comparative studies are not currently available in the public domain.
Table 1: In Vivo Efficacy of this compound in Patients with Mild Asthma [1][2]
| Dose | Primary Outcome | Change from Baseline (95% CI) |
| 10 mg QD | % Change in FeNO | -6% (-43, 32) |
| 30 mg QD | % Change in FeNO | -26% (-53, 2) |
| 40 mg BID | % Change in FeNO | -55% (-78, -32) |
| 80 mg QD | % Change in FeNO | -52% (-72, -32) |
FeNO: Fractional exhaled nitric oxide, a biomarker of airway inflammation. QD: Once daily; BID: Twice daily.
Table 2: In Vitro Efficacy of a JAK1-targeting siRNA (si3033) [5]
| Cell Line | siRNA Concentration | % JAK1 mRNA Silencing |
| Human HeLa | 1.5 µM | ~80-90% |
| Mouse N2a | 1.5 µM | ~80-90% |
Table 3: Specificity of a JAK1-targeting siRNA (si3033) in HEL 92.1.7 Cells [5]
| Target Gene | % mRNA Expression vs. Control |
| JAK1 | Significantly Silenced |
| JAK2 | No significant change |
| JAK3 | No significant change |
| TYK2 | No significant change |
Experimental Protocols
This section outlines a detailed methodology for a typical experiment to validate the on-target effects of this compound using a JAK1-targeting siRNA.
Objective: To determine if the knockdown of JAK1 via siRNA phenocopies the cellular effects of this compound.
Materials:
-
Human cell line expressing JAK1 (e.g., HeLa, HEL 92.1.7)
-
This compound
-
Validated JAK1-targeting siRNA (at least two independent sequences are recommended)
-
Non-targeting control siRNA
-
Transfection reagent
-
Cell culture medium and supplements
-
Reagents for downstream analysis (e.g., qPCR primers for JAK1 and downstream target genes, antibodies for Western blotting)
Procedure:
-
Cell Culture: Culture the chosen cell line under standard conditions to ~70-80% confluency.
-
Transfection:
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol. Include the following groups:
-
Untreated cells
-
Cells treated with transfection reagent only (mock transfection)
-
Cells transfected with a non-targeting control siRNA
-
Cells transfected with JAK1 siRNA #1
-
Cells transfected with JAK1 siRNA #2
-
-
Add the complexes to the cells and incubate for the optimal time determined for the specific cell line (typically 24-72 hours).
-
-
This compound Treatment:
-
In a parallel set of experiments, treat cells with a dose-range of this compound. Include a vehicle control (e.g., DMSO).
-
-
Analysis of JAK1 Knockdown/Inhibition:
-
Quantitative PCR (qPCR): At 24-48 hours post-transfection, harvest RNA and perform qPCR to quantify the reduction in JAK1 mRNA levels in the siRNA-treated groups.
-
Western Blot: At 48-72 hours post-transfection or after this compound treatment, lyse the cells and perform a Western blot to assess the reduction in JAK1 protein levels (for siRNA) and the inhibition of downstream signaling (e.g., phosphorylation of STAT proteins) for both siRNA and this compound.
-
-
Phenotypic Assays:
-
Perform relevant phenotypic assays to compare the effects of JAK1 siRNA and this compound. The choice of assay will depend on the known or hypothesized function of JAK1 in the chosen cell line. This could include assays for cell proliferation, apoptosis, or the expression of specific cytokines or chemokines.
-
-
Data Analysis:
-
Compare the magnitude of the biological effect observed with this compound to that observed with JAK1 siRNA. A similar effect between the two provides strong evidence for on-target activity of this compound.
-
Visualizing the Mechanisms and Workflow
Diagram 1: The JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and points of intervention for this compound and siRNA.
Diagram 2: Experimental Workflow for Validating this compound with siRNA
Caption: Workflow for validating this compound on-target effects using siRNA-mediated gene knockdown.
Conclusion
Validating the on-target effects of a small molecule inhibitor is a critical step in drug development. The use of siRNA to specifically silence the expression of the target protein provides a powerful and highly specific method for confirming that the observed biological effects of the inhibitor are indeed due to its interaction with the intended target. While direct comparative data for this compound and JAK1 siRNA is not yet available, the distinct mechanisms of action and the high specificity of siRNA make it an essential tool for any research program involving small molecule inhibitors. The experimental framework provided in this guide offers a robust approach for researchers to independently validate the effects of this compound and other JAK1 inhibitors.
References
- 1. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Therapeutic siRNAs Targeting the JAK/STAT Signalling Pathway in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of a JAK1-selective siRNA inhibitor for the modulation of autoimmunity in the skin - PMC [pmc.ncbi.nlm.nih.gov]
GDC-4379 vs. Tofacitinib: A Comparative Analysis for Arthritis Models
A note to our audience of researchers, scientists, and drug development professionals: This guide provides a comparative overview of GDC-4379 and tofacitinib with a focus on their potential applications in arthritis research. It is critical to note that while tofacitinib is a well-established Janus kinase (JAK) inhibitor with extensive data in arthritis models and clinical use for rheumatoid arthritis, this compound has been investigated primarily in the context of asthma.[1][2][3][4][5][6] As of the latest available data, there are no published studies evaluating this compound in preclinical arthritis models. Therefore, this comparison focuses on the mechanism of action and the established efficacy of tofacitinib in this disease area.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and tofacitinib are inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from numerous cytokines and growth factors that are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[7][8][9]
Tofacitinib is recognized as a pan-JAK inhibitor, though it demonstrates functional selectivity. It primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[8][10][11] The inhibition of JAK1 and JAK3 disrupts the signaling of several key pro-inflammatory cytokines, including interleukin-2 (IL-2), IL-6, IL-15, and interferon-gamma (IFN-γ), which are pivotal in the inflammatory cascade of arthritis.[8]
This compound is described as a JAK1 inhibitor.[2][12][13] While detailed biochemical selectivity data for this compound is not widely published, its focus on JAK1 suggests a more targeted approach to inhibiting cytokine signaling.[2][13] Cytokines that signal through JAK1 are heavily involved in inflammatory processes.
Below is a diagram illustrating the JAK-STAT signaling pathway and the known targets of tofacitinib and the putative target of this compound.
Tofacitinib in Preclinical Arthritis Models: A Summary of Efficacy
Tofacitinib has demonstrated significant efficacy in various preclinical models of arthritis, most notably the Collagen-Induced Arthritis (CIA) model in rodents. The CIA model is considered a gold standard for studying rheumatoid arthritis as it shares many immunological and pathological features with the human disease.
| Model | Species | Key Efficacy Endpoints | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | Reduction in paw swelling, decreased inflammatory cell infiltration, and protection against joint destruction. | [14] |
| Collagen-Induced Arthritis (CIA) | Rat | Dose-dependent reduction in joint inflammation and histological manifestations of arthritis. | [14] |
| Adjuvant-Induced Arthritis (AIA) | Rat | Amelioration of clinical signs of arthritis and reduction in inflammatory markers. | [15] |
Experimental Protocols: Collagen-Induced Arthritis (CIA) Model
The following provides a generalized protocol for the CIA model, a common framework for evaluating anti-arthritic compounds like tofacitinib.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ard.bmj.com [ard.bmj.com]
Unraveling the Kinase Selectivity of GDC-4379: A Data-Driven Comparison
A comprehensive analysis of the cross-reactivity profile of the Janus kinase 1 (JAK1) inhibitor, GDC-4379, is currently hampered by the limited availability of publicly accessible biochemical selectivity data. While identified as a potent JAK1 inhibitor under investigation for the treatment of asthma, detailed quantitative assessments of its interactions with a broader panel of kinases remain unpublished.[1][2][3] This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and methodologies, and presenting visualizations of the relevant signaling pathways.
Understanding the Significance of Kinase Selectivity
The efficacy of kinase inhibitors is intrinsically linked to their selectivity. A highly selective inhibitor, like an ideal formulation of this compound, would primarily engage its intended target—in this case, JAK1—leading to a desired therapeutic effect with minimal off-target interactions. Conversely, inhibitors with broader cross-reactivity profiles can interact with numerous other kinases, potentially causing unintended side effects. Therefore, for researchers and drug development professionals, a clear understanding of a compound's selectivity is paramount for predicting its safety and efficacy.
The JAK-STAT Signaling Pathway: The Target of this compound
This compound is designed to modulate the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors involved in inflammation and immunity. A simplified representation of the JAK1-mediated signaling cascade is illustrated below.
Caption: Figure 1: Simplified JAK1/STAT Signaling Pathway
In this pathway, cytokine binding to its receptor activates associated JAKs, including JAK1. Activated JAK1 then phosphorylates STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene transcription. This compound exerts its effect by inhibiting the catalytic activity of JAK1, thereby blocking this signaling cascade.
Assessing Kinase Cross-Reactivity: A Methodological Overview
To generate a comprehensive cross-reactivity profile for this compound, a standardized experimental workflow is required. The following outlines a typical approach used in the pharmaceutical industry to characterize the selectivity of kinase inhibitors.
Caption: Figure 2: Experimental Workflow for Kinase Selectivity Profiling
Experimental Protocol: Kinase Selectivity Profiling
A standard approach to determine the cross-reactivity of a kinase inhibitor involves the following steps:
-
Primary Screening: this compound would be screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases (typically >400) representing the human kinome. The percentage of inhibition for each kinase is determined.
-
Hit Identification: Kinases exhibiting a significant level of inhibition (e.g., >50% or >70%) in the primary screen are identified as potential off-targets.
-
Dose-Response Assays: For the identified "hits," dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC50). This involves incubating varying concentrations of this compound with the specific kinase and measuring its activity.
-
Data Analysis: The resulting IC50 values are compiled into a table to provide a quantitative measure of potency against each off-target kinase.
Hypothetical Comparison of this compound Cross-Reactivity
While specific data for this compound is unavailable, the table below illustrates how such data would be presented to compare its selectivity against its primary target (JAK1) and other hypothetical off-target kinases.
| Kinase Target | This compound IC50 (nM) | Alternative JAK1 Inhibitor A IC50 (nM) | Alternative Pan-JAK Inhibitor B IC50 (nM) |
| JAK1 | [Data Not Available] | 1.5 | 5.2 |
| JAK2 | [Data Not Available] | 150 | 8.1 |
| JAK3 | [Data Not Available] | 800 | 2.5 |
| TYK2 | [Data Not Available] | 650 | 15.7 |
| Aurora A | [Data Not Available] | >10,000 | 250 |
| ROCK1 | [Data Not Available] | >10,000 | 1,200 |
| PIM1 | [Data Not Available] | 5,200 | 85 |
This table is for illustrative purposes only. The IC50 values for this compound are hypothetical due to the lack of published data.
Conclusion
A thorough evaluation of this compound's cross-reactivity with other kinases is essential for a complete understanding of its pharmacological profile. While this guide outlines the necessary frameworks for such a comparison, the absence of publicly available biochemical selectivity data for this compound remains a critical knowledge gap. The publication of such data would be invaluable to the scientific community, enabling a more informed assessment of its therapeutic potential and safety profile relative to other kinase inhibitors.
References
GDC-4379 in Th2-High Asthma: A Comparative Analysis of Inhaled JAK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GDC-4379, an investigational inhaled Janus kinase (JAK) inhibitor, in the context of Th2-high asthma. It objectively compares its performance with other relevant therapeutic alternatives, supported by available experimental data.
Introduction to this compound and Th2-High Asthma
Th2-high asthma is a phenotype of asthma characterized by an inflammatory cascade driven by T helper 2 (Th2) cells and the cytokines they produce, notably interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13).[1] This leads to hallmark features of the disease, including eosinophilic airway inflammation, airway hyperresponsiveness, and mucus overproduction. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial intracellular signaling cascade that mediates the effects of these and other cytokines involved in asthma pathogenesis.[2]
This compound is a novel, potent, inhaled small-molecule JAK inhibitor.[3] By targeting the JAK pathway, this compound aims to broadly inhibit the signaling of multiple pro-inflammatory cytokines central to Th2-high asthma, offering a potential therapeutic approach to mitigate airway inflammation.
Mechanism of Action: The JAK-STAT Signaling Pathway in Th2-High Asthma
The binding of cytokines like IL-4 and IL-13 to their receptors on the surface of immune and airway cells activates associated JAKs. This triggers a signaling cascade involving the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation, cell differentiation, and mucus production. This compound, as a JAK inhibitor, is designed to interrupt this signaling cascade at a critical juncture.
Caption: Th2 signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of this compound and Other Inhaled JAK Inhibitors
This compound has been evaluated in a Phase 1 clinical trial in patients with mild asthma. The primary outcome was the change in the fraction of exhaled nitric oxide (FeNO), a biomarker of eosinophilic airway inflammation. Data from this trial is compared with other inhaled JAK inhibitors that have publicly available data.
| Drug | Target | Phase | Patient Population | Key Efficacy Endpoint | Results |
| This compound | JAK1 (preferential) | 1 | Mild asthma (FeNO >40 ppb) | Percent change from baseline in FeNO at Day 14 | Dose-dependent reductions in FeNO. At 40 mg BID, a -55% mean change from baseline was observed compared to placebo.[3] |
| GDC-0214 | JAK1 (preferential) | 1 | Mild asthma (FeNO >40 ppb) | Percent change from baseline in FeNO at Day 14 | Dose-dependent reductions in FeNO. At 15 mg BID, a -42% placebo-corrected reduction was observed.[4] |
| TD-8236 | Pan-JAK | 1 | Mild asthma (elevated FeNO) | Change in FeNO | Reductions in pre-dose and post-dose FeNO compared to placebo at doses above 150 mcg over 7 days. |
| AZD0449 | JAK1 (selective) | 1 | Mild asthma | Change in FeNO | No significant anti-inflammatory effect (reduction in FeNO) versus placebo after 14 days of dosing.[5] |
| AZD4604 | JAK1 (selective) | 1 | Mild asthma | Change in FeNO | Data from a Phase 1 study is anticipated.[6] |
Comparison with Biologic Therapies in Th2-High Asthma
While direct comparative trials are unavailable, the following table provides a high-level comparison of the mechanism and key clinical outcomes of this compound with established biologic therapies for Th2-high asthma.
| Drug | Target | Route of Administration | Key Efficacy in Severe Asthma |
| This compound | JAK inhibitor | Inhaled | Investigational, data in severe asthma not available. |
| Dupilumab | IL-4Rα (blocks IL-4 & IL-13 signaling) | Subcutaneous | Significant reduction in severe exacerbation rates and improvement in FEV1.[7] |
| Mepolizumab | IL-5 | Subcutaneous | Significant reduction in exacerbation rates in patients with eosinophilic asthma.[8] |
| Benralizumab | IL-5Rα | Subcutaneous | Significant reduction in annual exacerbation rates in patients with eosinophilic asthma.[9] |
| Tezepelumab | TSLP | Subcutaneous | Significant reduction in the annualized asthma exacerbation rate in a broad population of severe asthma patients.[10] |
Experimental Protocols
This compound Phase 1 Study Design
A randomized, double-blind, placebo-controlled, ascending-dose Phase 1 study was conducted in adults (18-65 years) with a diagnosis of mild asthma for at least 6 months, a forced expiratory volume in 1 second (FEV1) >70% of predicted, and a FeNO >40 ppb.[3] Participants were randomized 2:1 to receive this compound or placebo. The study involved four sequential 14-day ascending-dose cohorts (10 mg QD, 30 mg QD, 40 mg BID, and 80 mg QD). The primary activity outcome was the percent change from baseline in FeNO to Day 14 compared to the pooled placebo group. Safety, tolerability, pharmacokinetics, and pharmacodynamic biomarkers, including blood eosinophils and serum CCL17 and CCL18, were also assessed.[3]
References
- 1. The Role of Type 2 Inflammation in the Pathogenesis of Asthma Exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhaled JAK inhibitor GDC-0214 reduces exhaled nitric oxide in patients with mild asthma: A randomized, controlled, proof-of-activity trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD0449, an inhaled JAK1 inhibitor, in healthy participants and patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A clinical trial in healthy volunteers and patients with mild asthma to investigate a new medicine (AZD4604) for the treatment of asthma [astrazenecaclinicaltrials.com]
- 7. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. NAVIGATOR: a phase 3 multicentre, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of tezepelumab in adults and adolescents with severe, uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Inhaled JAK Inhibitors: A Head-to-Head Comparison for Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the current landscape of inhaled Janus kinase (JAK) inhibitors, presenting available preclinical and clinical data to support informed research and development decisions.
The therapeutic targeting of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway has revolutionized the treatment of various inflammatory diseases.[1][2] With the success of oral JAK inhibitors, focus has shifted towards localized delivery to the lungs to treat respiratory diseases like asthma, thereby maximizing therapeutic effects while minimizing systemic side effects.[2][3][4] This guide provides a head-to-head comparison of key inhaled JAK inhibitors currently in development, summarizing their performance based on available experimental data.
The JAK-STAT signaling cascade is pivotal in mediating the inflammatory responses in asthma, involving multiple cytokines such as IL-4, IL-5, and IL-13.[2][4] Inhaled JAK inhibitors aim to block these pathways directly in the lungs.[2]
Comparative Analysis of Inhaled JAK Inhibitors
Several inhaled JAK inhibitors are under investigation, each with distinct selectivity profiles and in different stages of development. The following tables summarize the available quantitative data for a selection of these candidates.
| Inhibitor | Target(s) | Ki (nM) | Cellular IC50 (nM) | Development Stage | Key Findings |
| iJAK-381 | JAK1 > JAK2 > Tyk2 > JAK3 | JAK1: 0.26, JAK2: 0.62, JAK3: 20.8, Tyk2: 3.15 | - | Preclinical | Effective in animal models of allergic airway inflammation; inhibits IL-13-induced STAT6 phosphorylation; lung-restricted activity with no apparent systemic effects on spleen cellularity or natural killer cell count.[1][3] |
| GDC-0214 | JAK1 (relative) | JAK1: 0.40 (2.3x > JAK2, 20x > JAK3, 3x > Tyk2) | JAK1 (IL-13/STAT6): 17 (12x > JAK2) | Phase 1 | Demonstrated dose-dependent reductions in fractional exhaled nitric oxide (FeNO) in patients with mild asthma; well-tolerated without evidence of systemic toxicity.[1][2] |
| AZD0449 | JAK1 (highly selective) | IC50: 2.4 (>50-fold selectivity over TYK2 and JAK2; no inhibition of JAK3) | IL-4/STAT6 (human CD4+ T cells): 21.4 | Phase 1 | Safely administered via inhalation with low systemic exposure and lung retention; however, no significant anti-inflammatory effect (FeNO reduction) or pSTAT6 suppression was observed at the evaluated doses in mild asthmatics.[5][6] |
| Nezulcitinib (TD-0903) | pan-JAK | - | - | Phase 2 | Investigated for severe COVID-19; showed favorable safety and potential efficacy signals in a phase 2 trial.[7][8] |
| Aerosolized Tofacitinib | Pan-JAK (JAK1/3 > JAK2) | - | - | Preclinical | Suppressed IL-5 production by ILC2s in human bronchoalveolar lavage cultures; effective in blocking upper and lower airway pathology in mouse models of allergic inflammation.[1] |
| Aerosolized Ruxolitinib | JAK1/JAK2 | - | - | Preclinical/Clinical (other indications) | Considered a pan-JAK inhibitor with efficacy in treating idiopathic hypereosinophilic syndrome; has been investigated for COVID-19-related ARDS.[1][9] |
Experimental Methodologies
A critical aspect of evaluating and comparing these inhibitors is understanding the experimental protocols used to generate the data. Below are summaries of key methodologies cited in the literature.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the potency and selectivity of the inhibitor against different JAK isoforms.
-
General Protocol:
-
Recombinant human JAK enzymes (JAK1, JAK2, JAK3, Tyk2) are used.
-
The inhibitor is incubated with the enzyme and a substrate (e.g., a synthetic peptide) in the presence of ATP.
-
The kinase activity is measured by quantifying the phosphorylation of the substrate, often using methods like radiometric assays (e.g., [γ-33P]ATP) or fluorescence-based assays.
-
The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) or the inhibition constant (Ki) is calculated.[1]
-
Cell-Based STAT Phosphorylation Assays
-
Objective: To assess the inhibitor's ability to block cytokine-induced signaling within a cellular context.
-
General Protocol:
-
A relevant cell line (e.g., BEAS-2B airway epithelial cells) or primary cells (e.g., human CD4+ T cells) are cultured.[1][5]
-
Cells are pre-incubated with varying concentrations of the JAK inhibitor.
-
A specific cytokine (e.g., IL-13 to stimulate JAK1/STAT6, or EPO to stimulate JAK2) is added to activate the signaling pathway.[1]
-
After a defined incubation period, the cells are lysed.
-
The levels of phosphorylated STAT proteins (e.g., pSTAT6) are quantified using techniques like Western blotting or immunoassays (e.g., ELISA).[5]
-
The IC50 value is determined as the inhibitor concentration that reduces cytokine-induced STAT phosphorylation by 50%.[1]
-
Animal Models of Allergic Airway Inflammation
-
Objective: To evaluate the in vivo efficacy of the inhaled JAK inhibitor in a disease-relevant model.
-
General Protocol (Ovalbumin (OVA)-Challenged Rat/Mouse Model):
-
Sensitization: Animals are sensitized to an allergen, commonly ovalbumin (OVA), typically administered via intraperitoneal injection along with an adjuvant like alum.
-
Challenge: After the sensitization period, animals are challenged with the same allergen, usually via inhalation or intratracheal administration, to induce an inflammatory response in the lungs.
-
Treatment: The inhaled JAK inhibitor is administered to the animals, often before the allergen challenge.
-
Assessment of Inflammation:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with a saline solution, and the collected fluid (BALF) is analyzed for the number and type of inflammatory cells (e.g., eosinophils, neutrophils).
-
Histology: Lung tissue is collected, sectioned, and stained to assess the extent of cellular infiltration and inflammation.
-
Cytokine Levels: The levels of pro-inflammatory cytokines in the BALF or lung homogenates are measured using methods like ELISA.[10]
-
-
Assessment of Airway Hyperresponsiveness (AHR): AHR, a key feature of asthma, can be measured by assessing the change in lung function in response to a bronchoconstrictor agent like methacholine.
-
Visualizing Key Pathways and Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: The JAK-STAT signaling pathway and the mechanism of action for inhaled JAK inhibitors.
Caption: A typical workflow for the preclinical evaluation of inhaled JAK inhibitors.
Concluding Remarks
The development of inhaled JAK inhibitors represents a promising therapeutic strategy for asthma and other inflammatory airway diseases.[1] Preclinical data for compounds like iJAK-381 and GDC-0214 are encouraging, demonstrating potent, lung-restricted activity.[1][3] However, the translation to clinical efficacy requires further investigation, as highlighted by the phase 1 results for AZD0449, where a significant anti-inflammatory effect was not observed at the tested doses.[11]
For drug development professionals, the key challenges lie in optimizing the balance between potent local efficacy, prolonged lung residency, and minimal systemic exposure to ensure a favorable safety profile.[4][12] As more clinical data becomes available, a clearer picture of the therapeutic potential and positioning of inhaled JAK inhibitors in the management of respiratory diseases will emerge. This guide will be updated as significant new findings are published.
References
- 1. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. inhaled-janus-kinase-jak-inhibitors-for-the-treatment-of-asthma - Ask this paper | Bohrium [bohrium.com]
- 5. AZD0449 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Ruxolitinib Ameliorates Airway Hyperresponsiveness and Lung Inflammation in a Corticosteroid-Resistant Murine Model of Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
The Potential for Synergy: A Comparative Guide to GDC-4379 and Dupilumab in Inflammatory Disease
A note on the available data: Direct experimental data on the synergistic effects of combining GDC-4379 and dupilumab is not currently available in published literature. This compound, an inhaled JAK1 inhibitor, has been investigated in a Phase 1 clinical trial for mild asthma; however, its development appears to have been discontinued. Dupilumab is a well-established monoclonal antibody targeting the IL-4/IL-13 pathway for the treatment of atopic diseases.
This guide, therefore, will explore the potential for synergistic interaction between these two classes of drugs by examining their individual mechanisms of action and presenting available data on the combination of other Janus kinase (JAK) inhibitors with dupilumab in the context of atopic dermatitis. This information can provide a framework for researchers, scientists, and drug development professionals to consider the therapeutic possibilities of dual pathway inhibition.
Understanding the Mechanisms of Action
This compound: A JAK1 Inhibitor
This compound is a selective inhibitor of Janus kinase 1 (JAK1).[1] JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[2][3] By inhibiting JAK1, this compound can block the signaling of multiple pro-inflammatory cytokines that are relevant in asthma and other inflammatory conditions.[4]
Dupilumab: An IL-4 and IL-13 Inhibitor
Dupilumab is a fully human monoclonal antibody that targets the alpha subunit of the interleukin-4 receptor (IL-4Rα).[5] This receptor component is shared by the signaling pathways of both interleukin-4 (IL-4) and interleukin-13 (IL-13), two key cytokines in type 2 inflammation, which underlies several allergic diseases such as atopic dermatitis and asthma.[2][6] By binding to IL-4Rα, dupilumab effectively blocks the signaling of both IL-4 and IL-13.[6]
Signaling Pathways
The signaling pathways of JAK1-mediated cytokines and the IL-4/IL-13 axis are interconnected, suggesting that their simultaneous inhibition could lead to synergistic effects.
Combination Therapy: Insights from Other JAK Inhibitors and Dupilumab
While data on this compound in combination with dupilumab is lacking, several studies have explored the use of other JAK inhibitors (baricitinib, abrocitinib, and upadacitinib) with dupilumab for patients with moderate-to-severe atopic dermatitis who had an inadequate response to monotherapy.[7][8][9][10][11] These studies provide valuable insights into the potential for synergistic or additive effects when combining these two classes of drugs.
A retrospective observational study evaluated 16 patients with moderate-to-severe atopic dermatitis who were treated with a combination of dupilumab and one of three JAK inhibitors (baricitinib, abrocitinib, or upadacitinib) after an inadequate response to dupilumab monotherapy.[8] Significant improvements were observed across various clinical endpoints after 16 weeks of combination therapy.[8]
Another study investigated the efficacy and safety of combining a JAK inhibitor (tofacitinib or baricitinib) with dupilumab in 51 patients with atopic dermatitis who had a poor response to dupilumab alone.[11] The results indicated that the combination therapy led to a significantly greater improvement in the Eczema Area and Severity Index (EASI-75) at week 52 compared to those who received dupilumab with other immunosuppressants or dose adjustments.[11]
Quantitative Data from Combination Studies
The following tables summarize the quantitative data from a study combining dupilumab with different JAK inhibitors in patients with refractory atopic dermatitis.[7]
Table 1: Baseline Demographics and Disease Characteristics
| Characteristic | Dupilumab + Baricitinib (n=7) | Dupilumab + Abrocitinib (n=5) | Dupilumab + Upadacitinib (n=4) |
| Age (years), mean ± SD | 30.1 ± 18.5 | 25.8 ± 14.9 | 38.0 ± 23.4 |
| Sex (Male/Female) | 4/3 | 2/3 | 2/2 |
| EASI score, mean ± SD | 25.4 ± 10.1 | 23.5 ± 8.7 | 28.1 ± 11.2 |
| pp-NRS score, mean ± SD | 7.9 ± 1.5 | 7.6 ± 1.3 | 8.3 ± 1.0 |
| DLQI/CDLQI score, mean ± SD | 18.7 ± 5.3 | 17.4 ± 4.8 | 20.0 ± 6.1 |
| EASI: Eczema Area and Severity Index; pp-NRS: Peak Pruritus Numerical Rating Scale; DLQI/CDLQI: Dermatology Life Quality Index/Children's Dermatology Life Quality Index. Data from a real-world study on combination therapy.[7] |
Table 2: Clinical Efficacy of Combination Therapy at Week 16
| Outcome | Dupilumab + Baricitinib | Dupilumab + Abrocitinib | Dupilumab + Upadacitinib |
| EASI-50 achievement, n (%) | 7 (100) | 5 (100) | 4 (100) |
| EASI-75 achievement, n (%) | 6 (85.7) | 4 (80) | 3 (75) |
| EASI-90 achievement, n (%) | 4 (57.1) | 3 (60) | 2 (50) |
| IGA 0/1 achievement, n (%) | 5 (71.4) | 3 (60) | 2 (50) |
| IGA: Investigator's Global Assessment. Data from a real-world study on combination therapy.[7] |
Experimental Protocols
The methodologies employed in the studies of combination therapy with JAK inhibitors and dupilumab provide a template for future research into this compound.
Study Design: The available studies were typically retrospective or observational, analyzing real-world data from patients with moderate-to-severe atopic dermatitis who had an inadequate response to dupilumab monotherapy.[8][9]
Patient Population: Patients included in these studies were diagnosed with moderate-to-severe atopic dermatitis and had been treated with dupilumab for a specified period (e.g., 16 weeks) without achieving a satisfactory clinical response.[8]
Intervention: Patients received a combination of dupilumab at the standard dosage (e.g., 300 mg every other week) and a daily oral JAK inhibitor (e.g., baricitinib 2 mg, abrocitinib 100 mg, or upadacitinib 15 mg).[7]
Assessments: Clinical efficacy was evaluated at baseline and at various time points during the combination therapy. The primary endpoints often included:
-
Eczema Area and Severity Index (EASI): To measure the extent and severity of atopic dermatitis.
-
Investigator's Global Assessment (IGA): A 5-point scale to assess the overall severity of the disease.
-
Peak Pruritus Numerical Rating Scale (pp-NRS): To quantify the intensity of itching.
-
Dermatology Life Quality Index (DLQI) or Children's Dermatology Life Quality Index (CDLQI): To assess the impact of the skin condition on the patient's quality of life.[8]
Safety Monitoring: Adverse events were monitored and recorded throughout the treatment period.[7]
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical study investigating the synergistic effects of a JAK inhibitor and dupilumab.
References
- 1. Biomarkers Associated with Lung Function Decline and Dupilumab Response in Patients with Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking the IL-4/IL-13 Axis versus the JAK/STAT Pathway in Atopic Dermatitis: How Can We Choose? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dupilumab use in atopic dermatitis and beyond in skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
GDC-4379 Target Engagement: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarker validation for assessing the target engagement of GDC-4379, an inhaled Janus kinase 1 (JAK1) inhibitor. Data is presented to objectively compare its performance with alternative JAK inhibitors, supported by experimental details and visual pathway diagrams.
Introduction to this compound and its Target
This compound is an investigational inhaled small molecule designed to selectively inhibit Janus kinase 1 (JAK1) for the treatment of asthma.[1][2][3] The JAK-STAT signaling pathway is a critical mediator of the inflammatory response in asthma, activated by various cytokines such as interleukin-4 (IL-4), IL-5, IL-13, and thymic stromal lymphopoietin (TSLP).[2] By inhibiting JAK1, this compound aims to block the downstream signaling of these pro-inflammatory cytokines, thereby reducing airway inflammation.
Biomarkers for this compound Target Engagement
Clinical trials for this compound have utilized a panel of biomarkers to assess its pharmacodynamic activity and target engagement in patients with mild asthma. These include:
-
Fractional Exhaled Nitric Oxide (FeNO): A well-established, non-invasive biomarker of eosinophilic airway inflammation.[3][4]
-
Blood Eosinophils: A measure of systemic eosinophilic inflammation.[3]
-
Serum CCL17 (TARC): A chemokine involved in the recruitment of Th2 cells.
-
Serum CCL18: A chemokine associated with inflammatory lung diseases.[2]
Comparative Analysis of JAK Inhibitors
The following tables summarize the available clinical data on the effect of this compound and other inhaled JAK inhibitors on key biomarkers.
Table 1: Effect of this compound on Biomarkers in Mild Asthmatics (14-day treatment) [2][3]
| Dose | Mean Percent Change from Baseline in FeNO (95% CI) | Effect on Blood Eosinophils | Effect on Serum CCL17 |
| 10 mg QD | -6% (-43, 32) | Dose-dependent reductions observed | Dose-dependent reductions observed |
| 30 mg QD | -26% (-53, 2) | Dose-dependent reductions observed | Dose-dependent reductions observed |
| 40 mg BID | -55% (-78, -32) | Dose-dependent reductions observed | Dose-dependent reductions observed |
| 80 mg QD | -52% (-72, -32) | Dose-dependent reductions observed | Dose-dependent reductions observed |
Table 2: Comparison of Inhaled JAK Inhibitors on FeNO Reduction
| Compound | Target | Dose | Treatment Duration | Placebo-Corrected FeNO Reduction | Reference |
| This compound | JAK1 | 40 mg BID | 14 days | -55% | [3] |
| GDC-0214 | JAK1 | 15 mg BID | 10 days | -42% | [5][6] |
| TD-8236 | pan-JAK | Up to 4000 mcg | 7 days | Reductions observed | [7] |
| AZD0449 | JAK1 | 1.2-5.0 mg | 14 days | No significant effect | [4][8] |
Experimental Protocols
Detailed methodologies for the key biomarker assays are provided below.
Measurement of Fractional Exhaled Nitric Oxide (FeNO)
-
Principle: FeNO is measured in exhaled breath using a chemiluminescence analyzer according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.[9]
-
Procedure:
-
The patient inhales to total lung capacity through the device, which contains a nitric oxide scrubber to ensure NO-free air is inhaled.
-
The patient then exhales at a constant flow rate of 50 mL/s for 10 seconds.
-
The analyzer measures the concentration of nitric oxide in the exhaled air in parts per billion (ppb).
-
Measurements are typically performed before spirometry to avoid effects of deep inspiration.[9]
-
Absolute Blood Eosinophil Count
-
Principle: Whole blood is collected, and eosinophils are identified and counted using an automated hematology analyzer or manually via microscopy.
-
Procedure (Manual Method):
-
A blood sample is collected via venipuncture into an EDTA tube.[10]
-
The blood is diluted with a staining fluid (e.g., Dunger's solution) that specifically stains eosinophil granules.[11]
-
A hemocytometer (e.g., Fuchs-Rosenthal chamber) is loaded with the diluted blood.[11]
-
Eosinophils, identifiable by their bright red-staining granules, are counted under a microscope.[12]
-
The absolute eosinophil count is calculated based on the number of cells counted, the dilution factor, and the volume of the chamber.[13]
-
Serum CCL17 and CCL18 Measurement (ELISA)
-
Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of CCL17 and CCL18 in serum samples.
-
Procedure:
-
Serum is collected from whole blood by centrifugation.[14]
-
A microplate pre-coated with a capture antibody specific for human CCL17 or CCL18 is used.
-
Standards, controls, and diluted patient serum samples are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the chemokine is added.
-
Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution is then added, which develops color in proportion to the amount of chemokine present.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
A standard curve is generated to determine the concentration of CCL17 or CCL18 in the patient samples.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the JAK1 signaling pathway in asthma and the experimental workflow for biomarker analysis.
Caption: JAK1 signaling pathway in asthma and the inhibitory action of this compound.
Caption: Experimental workflow for biomarker validation in this compound clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labpedia.net [labpedia.net]
- 4. AZD0449, an inhaled JAK1 inhibitor, in healthy participants and patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhaled JAK inhibitor GDC-0214 reduces exhaled nitric oxide in patients with mild asthma: A randomized, controlled, proof-of-activity trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theravance Announces Positive Early Data on JAK Inhibitor [sg.finance.yahoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Future Risk After Achieving Clinical Remission in Patients with Severe Asthma: A Comparison of Different Definitions [mdpi.com]
- 10. A Comprehensive Analysis of the Stability of Blood Eosinophil Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Eosinophil count - absolute: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 13. youtube.com [youtube.com]
- 14. abcam.com [abcam.com]
Safety Operating Guide
Navigating the Disposal of GDC-4379: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like GDC-4379 is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly available, this guide provides a framework for its handling and disposal based on established best practices for laboratory chemical waste management. The following procedures are designed to provide essential, immediate safety and logistical information, empowering laboratory personnel to manage chemical waste responsibly.
General Principles of Chemical Waste Disposal
The cornerstone of safe chemical disposal is the understanding that every chemical has unique properties and potential hazards. Therefore, a universal disposal method is not appropriate. The primary source of information for the safe handling and disposal of any chemical is its Safety Data Sheet (SDS), which should be obtained from the supplier. In the absence of a specific SDS for this compound, the following general procedures should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.
All chemical waste must be treated as hazardous until proven otherwise.[1] Laboratory personnel should be thoroughly trained on the proper handling, storage, labeling, and disposal of hazardous wastes.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification: The first step is to characterize the waste. Determine if it is hazardous by assessing its properties for ignitability, corrosivity, reactivity, and toxicity.[2]
-
Segregation: Never mix incompatible chemicals.[2] Waste should be segregated into designated, clearly labeled containers based on its hazard class.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling chemical waste.[2] For highly volatile or toxic substances, additional respiratory protection may be necessary.
-
Container Management: Ensure waste containers are in good condition, compatible with the chemicals they hold, and are kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date of accumulation.[3]
-
Storage: Store waste in a designated, secure area away from general laboratory traffic and potential ignition sources.[3]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a waste pickup.[2] Do not attempt to dispose of hazardous chemical waste through standard trash or sewer systems.[2]
Chemical Waste Segregation Summary
For easy reference, the following table summarizes the general categories for chemical waste segregation.
| Waste Category | Examples | Disposal Container |
| Halogenated Solvents | Dichloromethane, Chloroform | Clearly labeled, compatible solvent container |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexanes | Clearly labeled, compatible solvent container |
| Aqueous Waste (Acids) | Strong and weak acids | Clearly labeled, compatible acid-resistant container |
| Aqueous Waste (Bases) | Strong and weak bases | Clearly labeled, compatible base-resistant container |
| Solid Chemical Waste | Contaminated labware, solid reagents | Clearly labeled, compatible solid waste container |
| Sharps Waste | Needles, scalpels, contaminated glass | Puncture-resistant sharps container |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Chemical Waste Disposal Decision Workflow
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and the chemical's Safety Data Sheet for complete and accurate disposal procedures. The responsibility for safe and compliant chemical waste disposal rests with the generator of the waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling GDC-4379
Essential protocols for the safe handling, use, and disposal of the JAK1 inhibitor GDC-4379 are detailed below, providing researchers, scientists, and drug development professionals with immediate and essential safety and logistical information. This guide aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
This compound is a potent and selective Janus kinase 1 (JAK1) inhibitor investigated for its therapeutic potential. As with any potent small molecule inhibitor, understanding and implementing rigorous safety protocols is paramount to protect laboratory personnel from potential hazards. This document outlines the necessary personal protective equipment (PPE), experimental procedures, and disposal plans to ensure the safe handling of this compound in a research environment.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various activities involving this compound. Adherence to these guidelines is mandatory to minimize risk.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Stock Solutions (Solid Form) | Safety glasses with side shields or chemical splash goggles | Two pairs of nitrile gloves | Laboratory coat | N95 or higher-rated respirator (in a ventilated enclosure) |
| Handling Stock Solutions (in DMSO or other solvents) | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if handled in a biosafety cabinet |
| In Vivo Dosing and Animal Handling | Safety glasses with side shields and face shield | Nitrile gloves | Solid-front laboratory gown | N95 or higher-rated respirator (depending on aerosolization risk) |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat or disposable gown | Not generally required if handling sealed containers |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Disposable gown | N95 or higher-rated respirator with organic vapor cartridges |
Experimental Protocols: Safe Handling and Disposal
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (laboratory coat, gloves, and safety glasses) when unpacking.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
2. Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions from the solid compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing papers.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
3. In Vitro and In Vivo Procedures:
-
When handling solutions of this compound, always wear a laboratory coat, safety glasses, and nitrile gloves.
-
For in vivo studies, procedures that may generate aerosols should be performed in a chemical fume hood or a biosafety cabinet.
-
Change gloves immediately if they become contaminated.
4. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used gloves, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.
-
Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Follow all institutional and local regulations for hazardous waste disposal.
Visualizing Safety Protocols
To further clarify the decision-making process for selecting the appropriate level of personal protective equipment, the following diagram illustrates the logical workflow based on the experimental task.
Caption: PPE selection workflow for handling this compound.
By adhering to these safety protocols and using the provided information as a guide, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
